Product packaging for Nelfinavir Sulfoxide(Cat. No.:CAS No. 1041389-28-9)

Nelfinavir Sulfoxide

Cat. No.: B587229
CAS No.: 1041389-28-9
M. Wt: 583.788
InChI Key: RSOLVRGGAAUFHC-VSAYVLMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nelfinavir Sulfoxide is a primary oxidative metabolite of Nelfinavir, an antiretroviral protease inhibitor used in the treatment of HIV infection . Like its parent compound, this metabolite is of significant interest in diverse research fields beyond virology. Researchers value Nelfinavir for its ability to induce endoplasmic reticulum (ER) stress, inhibit the Akt signaling pathway, and trigger apoptosis and autophagy in cancer cells, making it a candidate for oncological research . Its broad-spectrum activity is also under investigation for applications in infectious diseases, including against parasites like Echinococcus multilocularis and other viruses . The mechanism of action for the parent drug involves the inhibition of the HIV-1 protease enzyme, preventing the cleavage of viral polyprotein precursors and resulting in the production of non-infectious viral particles . This compound allows for the specific study of the metabolic pathway and potential activity of this metabolite. This product is intended for research purposes in a controlled laboratory environment. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H45N3O5S B587229 Nelfinavir Sulfoxide CAS No. 1041389-28-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4aS,8aS)-2-[(2R,3R)-4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N3O5S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-41(40)24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+,41?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOLVRGGAAUFHC-VSAYVLMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CS(=O)C2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CS(=O)C2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858171
Record name (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfinyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041389-28-9
Record name (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylsulfinyl)butyl]-3-isoquinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1041389-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-((2R,3R)-2-hydroxy-3-((3-hydroxy-2-methylbenzoyl)amino)-4-(phenylsulfinyl)butyl)-3-isoquinolinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1041389289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfinyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Nelfinavir Hydroxy-tert-butylamide (M8): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthesis of Nelfinavir hydroxy-tert-butylamide (commonly known as the M8 metabolite), a principal and pharmacologically active metabolite of the antiretroviral drug Nelfinavir. Initial inquiries into the synthesis of a "Nelfinavir Sulfoxide" metabolite have been determined to be based on a misinterpretation of the metabolic pathway. The primary oxidative metabolite of Nelfinavir is, in fact, the M8 metabolite, which is formed through hydroxylation of the tert-butylamide moiety, not oxidation of the thioether to a sulfoxide.

This document clarifies this distinction and focuses on the established formation of Nelfinavir M8. As there is no publicly available, documented chemical synthesis for the direct conversion of Nelfinavir to M8 or a complete de novo synthesis of M8, this guide will detail the well-characterized biological synthesis pathway. Furthermore, it will outline the analytical methods for the purification and characterization of this significant metabolite, information crucial for researchers in drug metabolism, pharmacokinetics, and related fields.

Biological Synthesis of Nelfinavir M8

The conversion of Nelfinavir to its M8 metabolite is a metabolic process primarily occurring in the liver.

Signaling Pathway of Nelfinavir Metabolism

The biotransformation of Nelfinavir to its hydroxy-t-butylamide metabolite (M8) is catalyzed by the cytochrome P450 enzyme system. Specifically, the isoform CYP2C19 has been identified as the principal enzyme responsible for this hydroxylation reaction[1]. Other isoforms, such as CYP3A4, are involved in the overall metabolism of Nelfinavir to other minor, inactive metabolites[1].

G cluster_0 Hepatic Metabolism Nelfinavir Nelfinavir M8 Nelfinavir Hydroxy-tert-butylamide (M8) (Active Metabolite) Nelfinavir->M8 CYP2C19 Minor_Metabolites Minor Inactive Metabolites Nelfinavir->Minor_Metabolites CYP3A4

Caption: Metabolic pathway of Nelfinavir to its active M8 metabolite.

Experimental Protocol: In Vitro Metabolism of Nelfinavir

The following is a generalized protocol for the in vitro generation of Nelfinavir M8 using human liver microsomes, based on common practices in drug metabolism studies.

Objective: To produce the Nelfinavir M8 metabolite for analytical standard generation and subsequent studies.

Materials:

  • Nelfinavir mesylate

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Water, HPLC grade

  • Incubator/shaker at 37°C

  • Centrifuge

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of Nelfinavir in a suitable solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, combine the phosphate buffer, the NADPH regenerating system, and the human liver microsomes.

  • Pre-incubate the mixture at 37°C for approximately 5 minutes.

  • Initiate the metabolic reaction by adding the Nelfinavir stock solution to the mixture. The final concentration of Nelfinavir should be within a range known to be metabolized by CYP2C19 (e.g., 10-50 µM).

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

  • Vortex the mixture and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the parent drug and its metabolites.

  • The supernatant can then be directly analyzed by HPLC or LC-MS/MS or subjected to further purification steps.

Purification and Characterization of Nelfinavir M8

Following its generation, Nelfinavir M8 must be purified from the reaction mixture and its identity confirmed.

Experimental Protocol: Purification and Analysis

Objective: To isolate and characterize the Nelfinavir M8 metabolite from the in vitro reaction mixture.

1. Purification by Preparative HPLC:

  • System: A preparative high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate to improve peak shape). The gradient will need to be optimized to achieve separation of M8 from Nelfinavir and other components.

  • Detection: UV detection at a wavelength where both Nelfinavir and its metabolite absorb (e.g., 220-250 nm).

  • Procedure:

    • Concentrate the supernatant from the metabolism experiment under a stream of nitrogen or by lyophilization.

    • Reconstitute the residue in a small volume of the initial mobile phase.

    • Inject the reconstituted sample onto the preparative HPLC column.

    • Collect fractions corresponding to the peak suspected to be Nelfinavir M8 (which will have a different retention time than Nelfinavir).

2. Characterization:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • This is the primary method for confirming the identity of the metabolite.

    • The mass spectrometer will be set to detect the parent ion of Nelfinavir M8. The expected mass will be that of Nelfinavir plus an additional oxygen atom.

    • Fragmentation of the parent ion (MS/MS) will produce a characteristic pattern that can be compared to predicted fragmentation patterns or, if available, a reference standard.

  • High-Resolution Mass Spectrometry (HRMS):

    • HRMS can be used to determine the exact mass of the metabolite, providing further confirmation of its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • If a sufficient quantity of the purified metabolite can be obtained (typically in the milligram range), NMR spectroscopy can provide definitive structural elucidation.

Experimental Workflow

G cluster_0 Analytical Workflow Metabolism In Vitro Metabolism (Human Liver Microsomes) Purification Purification (Preparative HPLC) Metabolism->Purification Characterization Characterization (LC-MS/MS, HRMS, NMR) Purification->Characterization Standard Purified Nelfinavir M8 (Analytical Standard) Characterization->Standard

Caption: General workflow for the production and characterization of Nelfinavir M8.

Quantitative Data

Due to the absence of a published chemical synthesis, quantitative data such as reaction yields for a chemical conversion are not available. However, pharmacokinetic studies provide data on the in vivo formation and concentrations of Nelfinavir M8.

ParameterValueSpeciesReference
Metabolite Formation
Primary EnzymeCYP2C19Human[1]
Pharmacokinetic Parameters
M8 to Nelfinavir Ratio (AUC)~0.25 - 0.5Human-
Plasma Concentrations (Cmax)Variable, depends on dosage and patient factorsHuman-

Note: The ratio of M8 to the parent drug can vary significantly between individuals due to genetic polymorphisms in the CYP2C19 enzyme.

Conclusion

While a direct chemical synthesis of this compound from Nelfinavir is not a known or documented reaction, the biologically significant metabolite is Nelfinavir hydroxy-tert-butylamide (M8). This guide has detailed the established biological pathway for its formation via CYP2C19-mediated metabolism. The provided experimental protocols for in vitro generation and subsequent purification and characterization offer a practical approach for researchers to obtain and study this active metabolite. The absence of a reported chemical synthesis highlights an area for potential future research in medicinal and synthetic chemistry, particularly for the efficient production of this and other drug metabolites as analytical standards.

References

Unveiling Nelfinavir Sulfoxide (M8): A Technical Deep Dive into its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of Nelfinavir Sulfoxide (M8), the major active metabolite of the HIV-1 protease inhibitor Nelfinavir. Tailored for researchers, scientists, and drug development professionals, this document details the discovery, history, and key experimental findings related to M8, presenting a comprehensive resource for understanding its pharmacological profile.

Executive Summary

Nelfinavir, a cornerstone in the history of HIV therapy, undergoes significant metabolism in the body, leading to the formation of this compound, also known as M8 or hydroxy-tert-butylamide. Early investigations revealed that M8 is not an inactive byproduct but possesses potent antiviral activity, comparable to its parent compound. This discovery highlighted the crucial role of M8 in the overall therapeutic effect of Nelfinavir. This guide synthesizes the pivotal research that has defined our understanding of M8, from its metabolic generation by cytochrome P450 enzymes to its pharmacokinetic properties and interactions with cellular targets.

Discovery and History

Nelfinavir was developed by Agouron Pharmaceuticals and received approval from the U.S. Food and Drug Administration (FDA) in March 1997, becoming a key component of highly active antiretroviral therapy (HAART). Subsequent pharmacokinetic studies in the late 1990s and early 2000s identified a major circulating metabolite, initially designated M8. Further structural elucidation confirmed M8 as nelfinavir hydroxy-tert-butylamide. A significant breakthrough was the discovery that M8 exhibited anti-HIV activity comparable to that of nelfinavir itself, which had profound implications for therapeutic drug monitoring and understanding the drug's overall efficacy.

Metabolic Pathway and Bioactivation

Nelfinavir is primarily metabolized in the liver. The formation of this compound (M8) is a critical bioactivation step, predominantly catalyzed by the cytochrome P450 isoform CYP2C19 . Both the parent drug, nelfinavir, and M8 are further metabolized by CYP3A4 .[1][2] The significant contribution of CYP2C19 to the formation of this active metabolite underscores the potential for genetic polymorphisms in this enzyme to influence the pharmacokinetic variability of nelfinavir and M8 among patients.[2]

G cluster_metabolism Hepatic Metabolism Nelfinavir Nelfinavir M8 This compound (M8) (hydroxy-tert-butylamide) Nelfinavir->M8  Bioactivation Inactive_Metabolites Inactive Metabolites Nelfinavir->Inactive_Metabolites  Metabolism M8->Inactive_Metabolites  Metabolism CYP2C19 CYP2C19 CYP2C19->Nelfinavir CYP3A4 CYP3A4 CYP3A4->Nelfinavir CYP3A4->M8

Metabolic pathway of Nelfinavir to M8.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound (M8) in comparison to its parent compound, Nelfinavir.

Table 1: Pharmacokinetic Parameters of Nelfinavir and M8 in HIV-Infected Adults

ParameterNelfinavirM8 (this compound)Reference
Apparent Volume of Distribution (V/F) 309 L-[3]
Apparent Clearance (CL/F) 37.3 L/h-[3]
Absorption Rate Constant (ka) 0.4 h⁻¹-[3]
Mean Half-life (t½) 5.38 h0.44 h[3]
AUC (0-12h) 24000 ng·h/mL7600 ng·h/mL[3]

Table 2: In Vitro Activity and Metabolism

ParameterValueReference
M8 formation by human liver microsomes (Vmax) 24.6 pmol/min/nmol P450[3]
M8 formation by human liver microsomes (Km) 21.6 µM[3]
CYP2C19 turnover rate for M8 formation 2.2 min⁻¹[3]
P-glycoprotein Inhibition (IC50) - CD4+ T cells 29.5 µmol/L
P-glycoprotein Inhibition (IC50) - CD8+ T cells >48 µmol/L
PXR Partial Agonist (EC50) 7.3 µM
PXR Competitive Antagonist (IC50) 25.3 µM

Experimental Protocols

In Vitro Metabolism of Nelfinavir to M8

This protocol is a generalized representation based on published methodologies for studying cytochrome P450-mediated metabolism.

Objective: To determine the kinetic parameters of M8 formation from nelfinavir in human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • Nelfinavir

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for quenching

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of nelfinavir in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, pre-incubate HLMs with potassium phosphate buffer at 37°C for 5 minutes.

  • Add varying concentrations of nelfinavir to the HLM suspension and briefly vortex.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Quantify the amount of M8 formed using a validated LC-MS/MS method.

  • Calculate the rate of M8 formation and determine Vmax and Km using Michaelis-Menten kinetics.

G cluster_workflow In Vitro Metabolism Workflow Start Start Preincubation Pre-incubate HLMs and buffer at 37°C Start->Preincubation Add_Substrate Add Nelfinavir Preincubation->Add_Substrate Initiate_Reaction Add NADPH regenerating system Add_Substrate->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Quench Terminate with ACN + Internal Standard Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Extract Collect and dry supernatant Centrifuge->Extract Analyze Reconstitute and analyze by LC-MS/MS Extract->Analyze End End Analyze->End

Workflow for in vitro metabolism assay.
Quantification of Nelfinavir and M8 in Plasma by HPLC-MS/MS

This is a representative protocol for the simultaneous quantification of nelfinavir and M8 in plasma samples.

Objective: To accurately measure the concentrations of nelfinavir and M8 in patient plasma.

Materials:

  • Plasma samples

  • Nelfinavir and M8 analytical standards

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN)

  • Formic acid

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 HPLC column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add 200 µL of ACN containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the clear supernatant to a clean vial for injection.

  • Chromatographic Separation:

    • Inject a small volume (e.g., 10 µL) of the prepared sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The gradient should be optimized to achieve baseline separation of nelfinavir, M8, and the internal standard.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for nelfinavir, M8, and the internal standard using Multiple Reaction Monitoring (MRM).

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

  • Quantification:

    • Construct a calibration curve using known concentrations of nelfinavir and M8 standards spiked into blank plasma.

    • Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Interaction with Cellular Signaling Pathways

Beyond its role as an HIV protease inhibitor, M8, along with nelfinavir, has been identified as a modulator of the human Pregnane X Receptor (PXR). PXR is a nuclear receptor that plays a key role in sensing foreign substances and regulating the expression of genes involved in drug metabolism and transport, such as CYP3A4 and the multidrug resistance protein 1 (MDR1). Nelfinavir and M8 act as partial agonists and competitive antagonists of PXR. This interaction can lead to complex drug-drug interactions and may also contribute to some of the off-target effects of nelfinavir observed in cancer research.

G cluster_pxr PXR Signaling Pathway Modulation M8 This compound (M8) PXR PXR M8->PXR Binds and partially activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR DNA DNA (XRE) PXR_RXR->DNA Binds to XREs Transcription Transcription (CYP3A4, MDR1, etc.) DNA->Transcription Modulates gene expression

Modulation of the PXR signaling pathway by M8.

Conclusion

This compound (M8) is a pharmacologically significant metabolite of nelfinavir, contributing substantially to the drug's overall anti-HIV efficacy. Its formation via CYP2C19 and its own distinct pharmacokinetic and pharmacodynamic properties, including its interaction with PXR, highlight the complexity of nelfinavir's action in the body. A thorough understanding of M8 is essential for optimizing therapeutic strategies, interpreting drug monitoring results, and exploring the potential for repurposing nelfinavir in other disease contexts. This guide provides a foundational resource for professionals engaged in the ongoing research and development of antiretroviral therapies and related fields.

References

Nelfinavir Sulfoxide: A Technical Guide on its Anti-HIV Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelfinavir, a potent HIV-1 protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART). Upon administration, nelfinavir is metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites. Among these, the major metabolite is nelfinavir sulfoxide, also known as M8. This technical guide provides an in-depth exploration of the mechanism of action of this compound in the context of HIV-1, presenting quantitative data on its antiviral efficacy, detailed experimental protocols for its evaluation, and visual representations of relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of HIV-1 Protease

Both nelfinavir and its sulfoxide metabolite exert their anti-HIV effect by targeting the HIV-1 protease.[1] This viral enzyme is crucial for the lifecycle of HIV, as it cleaves newly synthesized polyproteins into functional viral proteins.[1] By inhibiting this cleavage, nelfinavir and this compound prevent the maturation of the virus, leading to the production of immature, non-infectious viral particles.[1]

The primary mechanism is competitive inhibition, where the drug molecule binds to the active site of the HIV-1 protease, blocking its access to the natural polyprotein substrates.[1] This results in a potent suppression of viral replication.

Quantitative Efficacy of this compound

Studies have demonstrated that this compound (M8) retains significant anti-HIV activity, comparable in some instances to the parent drug, nelfinavir. The in vitro antiviral activities of both compounds have been assessed against different laboratory strains of HIV-1 in various cell lines.

Table 1: In Vitro Anti-HIV-1 Activity of Nelfinavir and this compound (M8)

CompoundHIV-1 StrainCell LineEC50 (nM)
NelfinavirRFCEM-SS30
This compound (M8)RFCEM-SS34
NelfinavirIIIBMT-260
This compound (M8)IIIBMT-286

Data sourced from Zhang et al., 1998.[1]

The 50% effective concentration (EC50) values indicate that this compound's potency is very similar to that of nelfinavir against the RF strain in CEM-SS cells and only slightly reduced against the IIIB strain in MT-2 cells.[1] This suggests that the M8 metabolite contributes to the overall antiviral effect observed in patients treated with nelfinavir.

Cellular Accumulation and Pharmacokinetics

The effectiveness of an antiretroviral agent is also dependent on its ability to reach its target within infected cells. Both nelfinavir and this compound have been shown to accumulate in peripheral blood mononuclear cells (PBMCs), with intracellular concentrations exceeding those in plasma.[2]

Table 2: Pharmacokinetic Parameters of Nelfinavir and this compound (M8) in HIV-Infected Patients

ParameterNelfinavirThis compound (M8)
Plasma AUC (0-12h) (mg·h/L)21.86.60
Intracellular AUC (0-12h) (mg·h/L)104.619.6
Cellular Accumulation Ratio5.302.32

Data represents median values. Sourced from Ford et al., 2004.[2]

While nelfinavir shows a higher degree of cellular accumulation, M8 still achieves significant intracellular concentrations, further supporting its role in the overall therapeutic effect.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-HIV activity of compounds like nelfinavir and this compound.

Cell-Based Anti-HIV Assay

This protocol is based on the methodology used to determine the EC50 values presented in Table 1.

  • Cell Culture:

    • Maintain CEM-SS or MT-2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics (penicillin and streptomycin).

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Stocks:

    • Prepare high-titer stocks of HIV-1 strains (e.g., RF or IIIB) by infecting the respective permissive cell line.

    • Harvest the virus-containing supernatant, clarify by centrifugation, and store at -80°C.

  • Antiviral Assay:

    • Plate cells (e.g., 5 x 10^4 cells/well) in a 96-well microtiter plate.

    • Prepare serial dilutions of nelfinavir and this compound in the culture medium.

    • Add the diluted compounds to the cells.

    • Infect the cells with a predetermined amount of HIV-1.

    • Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).

    • Incubate the plates for 4-5 days at 37°C.

  • Quantification of Viral Replication:

    • After the incubation period, assess the extent of viral replication. A common method is to measure the activity of reverse transcriptase in the culture supernatant using a reverse transcriptase assay kit.

    • Alternatively, the production of the HIV-1 p24 antigen can be quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each drug concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Protease Inhibition Assay

This is a biochemical assay to directly measure the inhibitory effect of a compound on the HIV-1 protease enzyme.

  • Reagents and Buffers:

    • Recombinant HIV-1 protease.

    • A fluorogenic peptide substrate that mimics a natural cleavage site of the HIV-1 protease.

    • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).

  • Assay Procedure:

    • Prepare serial dilutions of nelfinavir and this compound in the assay buffer.

    • In a 96-well plate, add the diluted compounds.

    • Add the recombinant HIV-1 protease to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease results in an increase in fluorescence.

  • Data Analysis:

    • Determine the initial reaction velocity for each drug concentration.

    • Calculate the percentage of inhibition of protease activity relative to a control with no inhibitor.

    • Determine the IC50 (50% inhibitory concentration) value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Visualizations

Signaling and Metabolic Pathway

cluster_0 Host Cell NFV Nelfinavir CYP Cytochrome P450 (e.g., CYP3A4, CYP2C19) NFV->CYP Metabolism HIV_Protease HIV-1 Protease NFV->HIV_Protease Inhibition M8 This compound (M8) M8->HIV_Protease Inhibition CYP->M8 Mature_Proteins Functional Viral Proteins HIV_Protease->Mature_Proteins Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Blocked Maturation Polyprotein Viral Polyproteins (gag-pol) Polyprotein->HIV_Protease Cleavage start Start step1 Plate Cells (e.g., CEM-SS) start->step1 step2 Add Serial Dilutions of Nelfinavir/M8 step1->step2 step3 Infect with HIV-1 step2->step3 step4 Incubate (4-5 days) step3->step4 step5 Quantify Viral Replication (p24 ELISA) step4->step5 step6 Calculate EC50 step5->step6 end End step6->end

References

An In-depth Technical Guide to the Biochemical and Biophysical Properties of Nelfinavir Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelfinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease, undergoes metabolism in humans to form several derivatives. Among these are the nelfinavir sulfoxide diastereomers, identified as metabolites M10 and M11. While present in trace amounts in human plasma, the emergence of these metabolites necessitates a thorough understanding of their biochemical and biophysical characteristics to fully comprehend the in vivo activity and overall pharmacological profile of nelfinavir. This technical guide provides a comprehensive overview of the known properties of this compound, including its formation, antiviral activity, and physicochemical characteristics. Additionally, it details relevant experimental protocols and explores the potential impact on cellular signaling pathways, providing a crucial resource for researchers in virology, pharmacology, and drug development.

Introduction

Nelfinavir is a cornerstone of highly active antiretroviral therapy (HAART), effectively suppressing HIV replication by inhibiting the viral protease enzyme.[1] The biotransformation of nelfinavir is complex, leading to the formation of various metabolites. The major active metabolite, nelfinavir hydroxy-t-butylamide (M8), has been well-characterized and contributes significantly to the overall antiviral effect. However, other metabolites, including the sulfoxide diastereomers M10 and M11, have also been identified.[2] Although these sulfoxidation products are found at much lower concentrations than the parent drug and M8, their potential for biological activity warrants detailed investigation. Understanding the properties of these minor metabolites is critical for a complete assessment of nelfinavir's efficacy, potential for drug-drug interactions, and off-target effects.

Biochemical Properties

Formation of this compound

This compound is formed through the oxidation of the sulfur atom in the thiophenyl moiety of the parent nelfinavir molecule. This metabolic process results in the formation of two diastereomers, designated as M10 and M11.[2] In vivo, these have been identified as trace metabolites in human plasma.[2] The specific cytochrome P450 (CYP) isozymes responsible for the sulfoxidation of nelfinavir have not been definitively identified in the available literature. However, it is known that nelfinavir itself is a substrate for CYP3A4 and CYP2C19.[3]

Forced degradation studies under oxidative stress conditions are a common method to generate and identify potential oxidative metabolites of pharmaceuticals. The use of oxidizing agents such as hydrogen peroxide can induce the formation of sulfoxides from sulfide-containing parent drugs.[4]

Antiviral Activity

The antiviral activity of the this compound diastereomers (M10 and M11) has been evaluated in vitro. While specific EC50 values for these sulfoxide metabolites are not available in the reviewed literature, a key study on circulating nelfinavir metabolites tested their activity against HIV-1 strains IIIB and RF.[2] Further investigation of the full study is required to ascertain the precise potency of M10 and M11. For context, the parent drug nelfinavir and its major active metabolite M8 exhibit potent anti-HIV activity.

Biophysical Properties

Physicochemical Characteristics

Quantitative data on the biophysical properties of this compound is limited. However, based on its chemical structure and data from commercial suppliers, the following information has been compiled.

PropertyValueReference
Chemical Name (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylsulfinyl)butyl]-3-isoquinolinecarboxamideN/A
Molecular Formula C32H45N3O5SN/A
Molecular Weight 583.78 g/mol N/A
CAS Number 1041389-28-9N/A
Protein Binding

The extent of plasma protein binding for this compound has not been specifically reported. The parent compound, nelfinavir, is extensively bound (>98%) to plasma proteins, primarily alpha-1-acid glycoprotein (AAG) and human serum albumin (HSA).[1][5] The major active metabolite, M8, exhibits a similarly high degree of protein binding.[5] Given the structural similarity, it is plausible that this compound also has a high affinity for plasma proteins, which would impact its pharmacokinetic profile and tissue distribution.

Stability

The stability of sulfoxide-containing compounds can be influenced by temperature, pH, and the presence of oxidizing or reducing agents. While specific stability data for this compound is not available, it is known that the sulfoxide functional group can be susceptible to both further oxidation to a sulfone and reduction back to the sulfide.[4] Stability studies under various conditions would be necessary to determine its shelf-life and degradation profile.

Impact on Cellular Signaling Pathways

Direct studies on the effects of this compound on cellular signaling pathways have not been identified. However, the parent drug, nelfinavir, is known to have significant off-target effects on various signaling cascades, which are crucial for its anticancer properties. It is conceivable that the sulfoxide metabolites may retain some of these activities.

Endoplasmic Reticulum (ER) Stress

Nelfinavir is a potent inducer of the unfolded protein response (UPR) by causing endoplasmic reticulum (ER) stress.[6][7][8][9] This is a key mechanism behind its anticancer effects. Nelfinavir-induced ER stress leads to the activation of pro-apoptotic pathways in cancer cells.

G Nelfinavir Nelfinavir ER_Stress ER_Stress Nelfinavir->ER_Stress induces UPR Unfolded Protein Response ER_Stress->UPR activates Apoptosis Apoptosis UPR->Apoptosis leads to

Figure 1: Nelfinavir-induced ER stress leading to apoptosis.

PI3K/Akt and MAPK Signaling Pathways

Nelfinavir has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently overactive in cancer and promotes cell survival and proliferation.[10][11] By downregulating Akt phosphorylation, nelfinavir can sensitize cancer cells to radiation and other therapies.[10] Additionally, nelfinavir has been reported to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway in macrophages, contributing to its anti-inflammatory effects.[12][13]

G Nelfinavir Nelfinavir PI3K_Akt PI3K/Akt Pathway Nelfinavir->PI3K_Akt MAPK MAPK Pathway Nelfinavir->MAPK Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival Inflammation Inflammation MAPK->Inflammation

Figure 2: Inhibition of PI3K/Akt and MAPK pathways by Nelfinavir.

Experimental Protocols

Synthesis of this compound

General Oxidative Protocol:

  • Dissolve nelfinavir in a suitable organic solvent (e.g., dichloromethane or methanol).

  • Cool the solution in an ice bath.

  • Add a controlled amount (typically 1.0 to 1.2 equivalents) of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, dropwise to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete consumption of the starting material and to minimize over-oxidation to the sulfone.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the resulting diastereomeric mixture of nelfinavir sulfoxides by column chromatography.

Analytical Methods

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been described for the simultaneous determination of nelfinavir and its metabolites, including the sulfoxide diastereomers, in human plasma.[2]

Protocol Outline:

  • Sample Preparation: Perform a liquid-liquid extraction of the plasma sample under alkaline conditions using an organic solvent mixture.

  • Chromatography: Utilize a C18 reverse-phase HPLC column with a gradient elution of acetonitrile and an aqueous buffer.

  • Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Monitor the specific parent-to-product ion transitions for nelfinavir and its metabolites.

G Plasma_Sample Plasma Sample Extraction Liquid-Liquid Extraction Plasma_Sample->Extraction HPLC C18 Reverse-Phase HPLC Extraction->HPLC MSMS Tandem Mass Spectrometry (ESI+) HPLC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Figure 3: Workflow for LC-MS/MS analysis of this compound.

The separation of the M10 and M11 diastereomers requires a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the resolution of chiral sulfoxides.[14][15]

General Chiral HPLC Method Development:

  • Column Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD).

  • Mobile Phase: Optimize the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Detection: Use UV detection at a wavelength where nelfinavir and its sulfoxide metabolites exhibit strong absorbance.

  • Method Validation: Validate the developed method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Conclusion and Future Directions

This compound, existing as two diastereomers (M10 and M11), is a minor but present metabolite of nelfinavir in humans. While its in vivo concentrations are low, a comprehensive understanding of its biochemical and biophysical properties is essential for a complete picture of nelfinavir's pharmacology. The available data suggests that these metabolites may possess some level of biological activity.

Future research should focus on several key areas:

  • Quantitative Antiviral Activity: Determining the precise EC50 values of the purified M10 and M11 diastereomers against a panel of HIV strains, including those resistant to nelfinavir.

  • Biophysical Characterization: Detailed studies on the solubility, stability, and plasma protein binding of the individual diastereomers.

  • Impact on Signaling Pathways: Investigating whether this compound retains the ability of the parent compound to induce ER stress and modulate PI3K/Akt and MAPK signaling.

  • Enzymology of Formation: Identifying the specific CYP450 enzymes responsible for the sulfoxidation of nelfinavir.

Addressing these knowledge gaps will provide a more complete understanding of the role of this compound in the overall clinical profile of nelfinavir and could inform the development of future protease inhibitors with optimized metabolic profiles.

References

In Vitro Antiviral Profile of Nelfinavir's Active Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of nelfinavir hydroxy-t-butylamide (M8), the principal active metabolite of the HIV-1 protease inhibitor, nelfinavir. The document outlines the quantitative antiviral data, detailed experimental methodologies, and relevant biological pathways to support further research and development in antiviral drug discovery.

Executive Summary

Nelfinavir, a well-established HIV-1 protease inhibitor, undergoes metabolism in the body to produce several byproducts. Among these, the major oxidative metabolite, nelfinavir hydroxy-t-butylamide (M8), has demonstrated potent antiviral activity comparable to its parent compound.[1] This guide focuses exclusively on the in vitro characteristics of the M8 metabolite, providing a consolidated resource for its antiviral efficacy and the methods used for its evaluation. The data presented herein is crucial for understanding the overall therapeutic effect of nelfinavir and for the potential development of new antiviral agents.

Quantitative Antiviral Data

The in vitro antiviral potency of nelfinavir hydroxy-t-butylamide (M8) has been quantified against different strains of HIV-1 in various cell lines. The following tables summarize the 50% effective concentration (EC50) values, providing a direct comparison with the parent drug, nelfinavir.

Table 1: Antiviral Activity against HIV-1 strain RF in CEM-SS Cells [1]

CompoundEC50 (nM)
Nelfinavir30
Nelfinavir Hydroxy-t-butylamide (M8)34

Table 2: Antiviral Activity against HIV-1 strain IIIB in MT-2 Cells [1]

CompoundEC50 (nM)
Nelfinavir60
Nelfinavir Hydroxy-t-butylamide (M8)86

Experimental Protocols

The determination of the in vitro antiviral activity of nelfinavir hydroxy-t-butylamide (M8) was primarily achieved through the microculture tetrazolium (MTT) dye reduction method.[1] This assay measures the metabolic activity of cells, which is a proxy for cell viability, to assess the cytopathic effect of the virus and the protective effect of the antiviral compound.

Antiviral Activity Assay (MTT Method)

Objective: To determine the concentration of the test compound that inhibits the cytopathic effect of HIV-1 by 50% (EC50).

Materials:

  • Cell Lines: CEM-SS and MT-2 cells[1]

  • Virus Strains: HIV-1 RF and HIV-1 IIIB[1]

  • Test Compound: Nelfinavir hydroxy-t-butylamide (M8), dissolved in dimethyl sulfoxide (DMSO)[1]

  • Reagents: Culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilizing agent (e.g., acidified isopropanol).

Procedure:

  • Cell Preparation: Plate the appropriate cell line (CEM-SS or MT-2) in a 96-well microtiter plate at a predetermined density.

  • Compound Dilution: Prepare serial dilutions of the test compound (M8) and the parent compound (nelfinavir) in culture medium. A control with no drug is also included.

  • Infection: Infect the cells with the respective HIV-1 strain (RF or IIIB) at a multiplicity of infection (MOI) that results in significant cytopathic effect within a few days. Uninfected cells are used as a control.

  • Incubation: Add the diluted compounds to the infected cells and incubate the plate at 37°C in a humidified CO2 incubator for a period that allows for viral replication and induction of cytopathic effects in the control wells.

  • MTT Addition: After the incubation period, add the MTT solution to each well and incubate for a few hours. The viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the uninfected and untreated infected controls. The EC50 value is then determined by plotting the compound concentration against the percentage of inhibition of the viral cytopathic effect.

Signaling and Metabolic Pathways

The antiviral action of nelfinavir and its active metabolite, M8, is a result of their function as HIV protease inhibitors. The formation of the M8 metabolite itself is a key metabolic step.

Metabolic Pathway of Nelfinavir to M8

Nelfinavir is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to form its active metabolite, nelfinavir hydroxy-t-butylamide (M8).[2]

Nelfinavir Nelfinavir CYP2C19 CYP2C19 (Liver) Nelfinavir->CYP2C19 M8 Nelfinavir Hydroxy-t-butylamide (M8 - Active Metabolite) CYP2C19->M8

Metabolic conversion of Nelfinavir to its active M8 metabolite.

Mechanism of Action: HIV Protease Inhibition

As a protease inhibitor, nelfinavir hydroxy-t-butylamide (M8) targets the HIV-1 protease enzyme, which is essential for the maturation of new virus particles. By inhibiting this enzyme, M8 prevents the cleavage of viral polyproteins into functional proteins, resulting in the production of immature, non-infectious virions.

cluster_virus HIV-infected Cell GagPol Gag-Pol Polyprotein Protease HIV Protease GagPol->Protease Cleavage Proteins Functional Viral Proteins Protease->Proteins Virion Mature Virion Proteins->Virion M8 Nelfinavir Hydroxy-t-butylamide (M8) M8->Protease Inhibition

Inhibition of HIV protease by Nelfinavir's M8 metabolite.

Experimental Workflow for Antiviral Activity Determination

The overall process for evaluating the in vitro antiviral activity of nelfinavir hydroxy-t-butylamide (M8) can be visualized as a structured workflow.

start Start cell_prep Cell Culture Preparation (CEM-SS or MT-2) start->cell_prep compound_prep Compound Dilution (Nelfinavir M8) start->compound_prep infection HIV-1 Infection (RF or IIIB) cell_prep->infection compound_prep->infection incubation Incubation infection->incubation mtt_assay MTT Assay incubation->mtt_assay data_acq Data Acquisition (Absorbance Reading) mtt_assay->data_acq data_an Data Analysis data_acq->data_an ec50 EC50 Determination data_an->ec50 end End ec50->end

Workflow for determining the in vitro antiviral activity of Nelfinavir M8.

References

Nelfinavir Metabolism: A Comprehensive Technical Guide to the Formation and Activity of its Major Bioactive Metabolite, M8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelfinavir is a potent human immunodeficiency virus (HIV) protease inhibitor that has been a critical component of highly active antiretroviral therapy (HAART).[1] Its efficacy is not solely dependent on the parent drug, as it is extensively metabolized in the liver to various compounds.[2] Contrary to a common misconception, the principal and pharmacologically significant metabolite is not nelfinavir sulfoxide, but rather nelfinavir hydroxy-t-butylamide, commonly designated as M8.[3][4] This active metabolite exhibits potent antiviral activity, comparable to that of nelfinavir itself, and its formation is a crucial aspect of the drug's overall therapeutic profile.[2][5] This technical guide provides an in-depth exploration of the metabolic pathways of nelfinavir, with a primary focus on the generation of M8, its pharmacological activity, and the experimental methodologies used to characterize these processes.

The Metabolic Pathway of Nelfinavir: The Predominance of M8 Formation

The biotransformation of nelfinavir is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[2] While several metabolites are formed, the major pathway leads to the production of the bioactive M8 metabolite.[3][4]

The key enzyme responsible for the conversion of nelfinavir to M8 is CYP2C19.[2][3] This specific isozyme catalyzes the t-butylamide hydroxylation of nelfinavir.[3] While CYP3A4 is also involved in the overall metabolism of nelfinavir, it is not active in the formation of M8.[3] Other minor, inactive metabolites, designated as M1 and M3, are also produced.[3][4] The polymorphic nature of CYP2C19 can lead to significant inter-individual variability in the rate of M8 formation, which may influence the drug's efficacy and side-effect profile.[3][6] Specifically, individuals with CYP2C19 genotypes corresponding to poor metabolizer status exhibit a reduced rate of M8 formation.[2][6]

cluster_0 Nelfinavir Metabolism Nelfinavir Nelfinavir M8 M8 (hydroxy-t-butylamide) [Active] Nelfinavir->M8 CYP2C19 (Major Pathway) Minor_Metabolites Minor Metabolites (M1, M3) [Inactive] Nelfinavir->Minor_Metabolites CYP3A4

Caption: Metabolic pathway of Nelfinavir to its major active metabolite M8.

Pharmacological Activity and Clinical Significance of M8

The M8 metabolite is not merely a byproduct of nelfinavir's breakdown; it is a potent antiviral agent in its own right. In vitro studies have demonstrated that M8 possesses antiviral activity comparable to that of the parent nelfinavir.[2][5] This contributes significantly to the overall therapeutic effect observed in patients.

The formation of M8 is subject to genetic polymorphism of the CYP2C19 enzyme.[3] Patients with genotypes that result in reduced CYP2C19 function (poor metabolizers) have been shown to have a 50% reduction in the rate of nelfinavir's metabolism to M8 compared to individuals with normal CYP2C19 function.[6] This can lead to altered plasma concentrations of both nelfinavir and M8, although studies suggest that dose adjustments based on CYP2C19 genotype may not be necessary.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and activity of nelfinavir and its M8 metabolite.

ParameterValueEnzyme/SystemReference
M8 Formation Kinetics
KM21.6 µMHuman Liver Microsomes[3]
Vmax24.6 pmol/min/nmol P450Human Liver Microsomes[3]
Turnover Rate2.2 min-1Reconstituted CYP2C19[3]
Pharmacokinetic Parameters (Nelfinavir)
Apparent Clearance (CL/F)37.3 L/hPopulation PK Model[7]
Apparent Volume of Distribution (V/F)309 LPopulation PK Model[7]
Elimination Half-life5.38 hPopulation PK Model[7]
AUC0-12h (plasma)21.8 mg·h/LIn vivo study[8]
Pharmacokinetic Parameters (M8)
Elimination Half-life0.44 hPopulation PK Model[7]
AUC0-12h (plasma)6.60 mg·h/LIn vivo study[8]
M8/Nelfinavir AUC Ratio (plasma)0.32In vivo study[8]

Experimental Protocols

In Vitro Metabolism of Nelfinavir in Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of nelfinavir to M8 using human liver microsomes.

1. Reagents and Materials:

  • Human liver microsomes (pooled from multiple donors)

  • Nelfinavir mesylate

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for HPLC analysis

  • HPLC system with UV or MS/MS detection

2. Incubation Procedure:

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and nelfinavir (at various concentrations to determine kinetics) in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with shaking for a specified time (e.g., 30 minutes). Time course experiments can be conducted to ensure linearity.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for analysis.

3. Analysis:

  • Analyze the supernatant using a validated HPLC-UV or HPLC-MS/MS method to quantify the concentrations of nelfinavir and the formed M8 metabolite.

cluster_1 Experimental Workflow: In Vitro Nelfinavir Metabolism A Prepare Reaction Mixture (Microsomes, Nelfinavir, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C C->D E Terminate Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge E->F G Analyze Supernatant (HPLC-MS/MS) F->G

Caption: A typical experimental workflow for in vitro metabolism studies.

Analysis of Nelfinavir and M8 by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of nelfinavir and M8 in plasma samples.

1. Sample Preparation:

  • To a plasma sample (e.g., 250 µL), add an internal standard.

  • Perform protein precipitation by adding a solvent like acetonitrile.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile), delivered in an isocratic or gradient elution mode.

  • Flow Rate: A typical flow rate is around 1 mL/min.

  • Detection: UV detection at a specific wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).

3. Quantification:

  • Generate a standard curve using known concentrations of nelfinavir and M8.

  • Calculate the concentrations in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.

Interaction with Signaling Pathways: The Pregnane X Receptor (PXR)

Recent research has shown that nelfinavir and its M8 metabolite can interact with the pregnane X receptor (PXR), a key regulator of drug metabolism and disposition.[9] Both nelfinavir and M8 have been identified as partial agonists and competitive antagonists of PXR.[9] This interaction can lead to the modulation of PXR target genes, such as those encoding for CYP3A4 and the drug transporter ABCB1 (P-glycoprotein).[9] This suggests that nelfinavir can influence its own metabolism and the disposition of other co-administered drugs through its effects on PXR.

cluster_2 Nelfinavir/M8 Interaction with PXR Signaling Nelfinavir_M8 Nelfinavir / M8 PXR PXR (Pregnane X Receptor) Nelfinavir_M8->PXR Binds and Activates (Partial Agonist) PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR Target_Genes Target Genes (e.g., CYP3A4, ABCB1) PXR_RXR->Target_Genes Binds to Promotor Region Gene_Expression Altered Gene Expression Target_Genes->Gene_Expression

Caption: Nelfinavir and M8 interaction with the PXR signaling pathway.

Conclusion

The biotransformation of nelfinavir is a critical determinant of its therapeutic effect, with the formation of the major bioactive metabolite, M8 (hydroxy-t-butylamide), playing a central role. The conversion is primarily mediated by the polymorphic enzyme CYP2C19, leading to variability in metabolite levels among patients. M8 exhibits potent antiviral activity, contributing significantly to the overall efficacy of nelfinavir. A thorough understanding of this metabolic pathway, the pharmacological activity of M8, and the experimental methods for their characterization is essential for drug development professionals and researchers in the field of antiretroviral therapy. Furthermore, the interaction of nelfinavir and M8 with nuclear receptors like PXR highlights the complex pharmacological profile of this important HIV protease inhibitor.

References

The Central Role of CYP2C19 in the Bioactivation of Nelfinavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the critical role of the cytochrome P450 2C19 (CYP2C19) enzyme in the metabolic activation of the antiretroviral drug nelfinavir. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathway, offering a comprehensive resource for understanding this crucial drug metabolism interaction.

Nelfinavir, a protease inhibitor used in the treatment of HIV infection, undergoes significant metabolism in the liver. A key step in this process is its conversion to the active metabolite, nelfinavir hydroxy-t-butylamide, commonly known as M8. This biotransformation is predominantly catalyzed by the CYP2C19 enzyme.[1][2] The M8 metabolite itself exhibits potent antiviral activity, comparable to the parent drug, making the efficiency of its formation a critical factor in the overall therapeutic efficacy of nelfinavir.[3]

Quantitative Analysis of Nelfinavir Metabolism

The enzymatic kinetics of M8 formation by CYP2C19 have been characterized in human liver microsomes. These studies provide valuable quantitative insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction.

ParameterValueSource
Michaelis-Menten Constant (Km)21.6 µM[3]
Maximum Velocity (Vmax)24.6 pmol/min/nmol P450[3]
Rate of M8 Formation (in human liver microsomes)50.6 ± 28.3 pmol/min/nmol P450[3]

The genetic polymorphism of the CYP2C19 gene is a significant factor influencing the pharmacokinetics of nelfinavir. Individuals with different CYP2C19 genotypes exhibit varied rates of M8 formation, which can impact drug efficacy and potential toxicity.

Experimental Protocols

Understanding the role of CYP2C19 in nelfinavir metabolism has been elucidated through a series of key in vitro experiments. The following sections detail the methodologies employed in these pivotal studies.

In Vitro Metabolism of Nelfinavir using Human Liver Microsomes

This assay is fundamental to studying the hepatic metabolism of nelfinavir in a setting that closely mimics the in vivo environment.

Objective: To determine the kinetics of nelfinavir M8 formation in human liver microsomes.

Materials:

  • Human liver microsomes

  • Nelfinavir mesylate

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for HPLC-MS/MS analysis

Procedure:

  • A reaction mixture is prepared containing human liver microsomes (typically 0.2-0.5 mg/mL protein), the NADPH regenerating system, and potassium phosphate buffer.

  • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to reach thermal equilibrium.

  • The reaction is initiated by the addition of nelfinavir at various concentrations (e.g., 1-100 µM).

  • The incubation is carried out at 37°C with gentle shaking for a specified time (e.g., 15-60 minutes), ensuring the reaction proceeds under linear conditions.

  • The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • The samples are centrifuged to pellet the precipitated protein.

  • The supernatant, containing the analyte and metabolite, is collected for analysis.

Nelfinavir Metabolism using Recombinant CYP2C19

To specifically confirm the role of CYP2C19, experiments are conducted using recombinant enzymes.

Objective: To demonstrate the direct catalytic activity of CYP2C19 in the formation of nelfinavir M8.

Materials:

  • Recombinant human CYP2C19 enzyme co-expressed with NADPH-cytochrome P450 reductase

  • Nelfinavir mesylate

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

Procedure:

  • A reaction mixture is prepared containing the recombinant CYP2C19 enzyme, NADPH-cytochrome P450 reductase, and potassium phosphate buffer.

  • The mixture is pre-incubated at 37°C.

  • The reaction is initiated by the addition of nelfinavir.

  • The incubation and termination steps are similar to the human liver microsome assay.

  • Control experiments using other recombinant CYP isoforms (e.g., CYP2C9, CYP2C8, CYP3A4) are run in parallel to demonstrate the specificity of CYP2C19.[3]

Chemical and Antibody Inhibition Studies

To further validate the role of CYP2C19, selective chemical inhibitors and antibodies are utilized.

Objective: To demonstrate that inhibition of CYP2C19 activity leads to a reduction in M8 formation.

Procedure:

  • The human liver microsome assay is performed as described above.

  • Prior to the addition of nelfinavir, a known CYP2C19-selective inhibitor (e.g., omeprazole at a concentration of 12.5 µM) is added to the reaction mixture and pre-incubated.[3]

  • In separate experiments, monoclonal or polyclonal antibodies specific to CYP2C19 are pre-incubated with the microsomes before the addition of the substrate.

  • The rate of M8 formation is then measured and compared to control incubations without the inhibitor or antibody. A significant decrease in M8 formation in the presence of the inhibitor or antibody confirms the involvement of CYP2C19.[3]

Quantification of Nelfinavir and M8 by HPLC-UV

The concentrations of nelfinavir and its M8 metabolite are determined using high-performance liquid chromatography with ultraviolet detection.

Sample Preparation:

  • Plasma samples (500 µL) are buffered to pH 9.5.

  • Liquid-liquid extraction is performed using a mixture of methyl-tert-butyl ether and hexane.

  • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • The reconstituted sample is washed twice with hexane before injection into the HPLC system.

Chromatographic Conditions:

  • Column: Octadecylsilyl (C18) analytical column

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid, acetonitrile, and methanol (e.g., 51:46:5, v/v).

  • Detection: UV photodiode-array detector at a wavelength of 220 nm.

  • Quantification: The assay is validated for linearity over a concentration range of 25 to 6000 µg/L for nelfinavir and 25 to 3000 µg/L for M8.

Visualizing the Metabolic Pathway and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

cluster_cyp2c19 Nelfinavir Nelfinavir M8 Nelfinavir Hydroxy-t-butylamide (M8) (Active Metabolite) Nelfinavir->M8 Hydroxylation Inactive_Metabolites Inactive Metabolites Nelfinavir->Inactive_Metabolites M8->Inactive_Metabolites CYP2C19 CYP2C19 CYP2C19->Nelfinavir:n CYP3A4 CYP3A4 CYP3A4->Nelfinavir:s CYP3A4->M8:s c1 c1 c2 c2

Nelfinavir Metabolic Pathway

cluster_materials Materials cluster_procedure Procedure cluster_outcomes Outcomes HLM Human Liver Microsomes Incubation Incubate at 37°C HLM->Incubation rCYP2C19 Recombinant CYP2C19 rCYP2C19->Incubation Nelfinavir_Substrate Nelfinavir Nelfinavir_Substrate->Incubation NADPH_System NADPH System NADPH_System->Incubation Inhibitors Omeprazole / Anti-CYP2C19 Ab Inhibitors->Incubation Termination Terminate Reaction (Acetonitrile) Incubation->Termination Analysis HPLC-UV/MS Analysis Termination->Analysis Kinetics Determine Km and Vmax Analysis->Kinetics Specificity Confirm CYP2C19 Specificity Analysis->Specificity Inhibition_Effect Measure Inhibition of M8 Formation Analysis->Inhibition_Effect

References

Pharmacological profile of Nelfinavir active metabolite M8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacological Profile of Nelfinavir's Active Metabolite M8

Introduction

Nelfinavir is an antiretroviral drug, specifically a protease inhibitor, used in the treatment of human immunodeficiency virus (HIV) infection. Upon administration, Nelfinavir is metabolized in the body, primarily by the cytochrome P450 enzyme system. One of its major metabolites is M8, also known as Nelfinavir hydroxy-tert-butylamide. This metabolite is of particular interest as it exhibits significant antiviral activity, comparable to that of the parent drug. This technical guide provides a comprehensive overview of the pharmacological profile of M8, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Pharmacological Profile of M8

Mechanism of Action

The primary mechanism of action of M8, like its parent compound Nelfinavir, is the inhibition of HIV-1 protease. This enzyme is crucial for the lifecycle of the HIV virus, as it cleaves newly synthesized polyproteins into their functional protein components. By inhibiting this enzyme, M8 prevents the maturation of new viral particles, rendering them non-infectious.

Interaction with P-glycoprotein

M8 has been shown to interact with P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family. P-gp is an efflux pump that plays a significant role in drug disposition and resistance by actively transporting a wide range of substrates out of cells. M8 is a substrate of P-gp and also acts as an inhibitor of its function. This inhibition of P-gp can have clinical implications, as it may alter the pharmacokinetics of co-administered drugs that are also P-gp substrates.

Interaction with Pregnane X Receptor (PXR)

The pregnane X receptor (PXR) is a nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in drug metabolism and transport, including cytochrome P450 enzymes and P-glycoprotein. M8 has been identified as a partial agonist and a competitive antagonist of the human PXR. This interaction suggests that M8 can modulate the expression of drug-metabolizing enzymes and transporters, potentially leading to drug-drug interactions.

Metabolism

M8 is formed from Nelfinavir primarily through the action of the cytochrome P450 enzyme CYP2C19. The genetic polymorphism of CYP2C19 can lead to inter-individual variability in the formation of M8, which may affect the overall efficacy and safety profile of Nelfinavir therapy.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of M8.

Table 1: P-glycoprotein Inhibitory Activity of Nelfinavir and M8

CompoundCell TypeIC50 (µmol/L)
NelfinavirCD4+ T cells10.9[1][2]
M8CD4+ T cells29.5[1][2]
NelfinavirCD8+ T cells19.3[1][2]
M8CD8+ T cells>48[1][2]

Experimental Protocols

P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This protocol describes a common method for assessing the inhibitory potential of a compound on P-glycoprotein function using the fluorescent substrate Rhodamine 123.

1. Cell Culture:

  • Use a cell line that overexpresses P-glycoprotein (e.g., MCF7/ADR or K562/ADR).
  • Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
  • Prepare a stock solution of the test compound (M8) and a positive control inhibitor (e.g., Verapamil).
  • On the day of the assay, remove the culture medium and wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).
  • Add the test compound at various concentrations to the wells, along with the P-gp substrate Rhodamine 123 (final concentration typically 1-5 µM).
  • Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
  • After incubation, wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.
  • Lyse the cells using a suitable lysis buffer.
  • Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

3. Data Analysis:

  • Calculate the percentage of Rhodamine 123 accumulation in the presence of the test compound relative to the control (cells treated with Rhodamine 123 only).
  • Plot the percentage of accumulation against the concentration of the test compound.
  • Determine the IC50 value, which is the concentration of the test compound that causes 50% of the maximum inhibition of P-gp activity.

In Vitro Anti-HIV Activity Assay (MTT Assay)

This protocol outlines a method to determine the antiviral activity of a compound against HIV using an MTT-based cell viability assay.

1. Cell and Virus Culture:

  • Use a human T-cell line susceptible to HIV infection (e.g., MT-4 or CEM-SS).
  • Propagate the cells in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
  • Prepare a stock of a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

2. Assay Procedure:

  • Seed the target cells in a 96-well plate.
  • Prepare serial dilutions of the test compound (M8).
  • Infect the cells with a pre-titered amount of HIV-1.
  • Immediately add the different concentrations of the test compound to the infected cells.
  • Include appropriate controls: uninfected cells, infected cells without the compound, and a positive control drug (e.g., Azidothymidine - AZT).
  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for viral cytopathic effect to become visible (typically 4-6 days).
  • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours.
  • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound.
  • Plot the percentage of viability against the drug concentration.
  • Determine the EC50 (50% effective concentration), which is the concentration of the compound that protects 50% of the cells from the viral cytopathic effect.

Signaling Pathways and Workflows

cluster_metabolism Metabolic Conversion of Nelfinavir to M8 Nelfinavir Nelfinavir M8 M8 (hydroxy-tert-butylamide) Nelfinavir->M8 Hydroxylation CYP2C19 CYP2C19 CYP2C19->Nelfinavir

Caption: Metabolic pathway of Nelfinavir to its active metabolite M8 via CYP2C19.

cluster_workflow P-glycoprotein Inhibition Assay Workflow start Seed P-gp overexpressing cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Treat cells with M8 and Rhodamine 123 incubation1->treatment incubation2 Incubate for 60-90 min at 37°C treatment->incubation2 wash Wash cells with ice-cold buffer incubation2->wash lysis Lyse cells wash->lysis read Measure intracellular fluorescence lysis->read analysis Calculate IC50 read->analysis

Caption: Experimental workflow for the P-glycoprotein inhibition assay.

cluster_pxr Pregnane X Receptor (PXR) Signaling Pathway M8 M8 PXR PXR M8->PXR Binds and activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR XRE Xenobiotic Response Element (XRE) PXR_RXR->XRE Binds to DNA TargetGenes Target Gene Expression (e.g., CYP3A4, P-gp) XRE->TargetGenes Regulates transcription

Caption: Simplified diagram of the PXR signaling pathway activated by M8.

References

Nelfinavir Sulfoxide (CAS 1041389-28-9): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelfinavir, an antiretroviral protease inhibitor, has garnered significant attention for its therapeutic applications beyond HIV treatment, notably in oncology. The metabolism of Nelfinavir yields several byproducts, including Nelfinavir Sulfoxide (CAS 1041389-28-9). This technical guide provides a comprehensive overview of this compound, including its chemical properties, plausible synthetic and analytical methodologies, and a discussion of the known biological activities of its parent compound, Nelfinavir. This document is intended to serve as a foundational resource for researchers engaged in the study of Nelfinavir metabolism and its implications in drug development.

Introduction

Nelfinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus.[1] Beyond its established role in HIV therapy, Nelfinavir has demonstrated promising anticancer properties.[2][3] The biotransformation of Nelfinavir in the body is complex, involving multiple cytochrome P450 enzymes and resulting in a variety of metabolites.[4] One such metabolite is this compound, an oxidative derivative of the parent drug. This compound is also recognized as a process impurity in the synthesis of Nelfinavir, designated as Nelfinavir Impurity B. Understanding the characteristics of this sulfoxide is crucial for a complete comprehension of Nelfinavir's pharmacology and for the development of robust analytical methods for quality control.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for the design of experimental protocols, including synthesis, purification, and analytical method development.

PropertyValueReference
CAS Number 1041389-28-9[5]
Molecular Formula C₃₂H₄₅N₃O₅S[5]
Molecular Weight 583.79 g/mol [6]
Synonyms Nelfinavir Impurity B, Nelfinavir Related Compound A[7]
Chemical Name (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylsulfinyl)butyl]-3-isoquinolinecarboxamide[6]
Storage Temperature 2-8°C Refrigerator[6]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound by the oxidation of Nelfinavir.

Materials:

  • Nelfinavir

  • Oxidizing agent (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA))

  • Solvent (e.g., dichloromethane, methanol)

  • Buffer (if using hydrogen peroxide, e.g., sodium bicarbonate)

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexane mixture)

Methodology:

  • Dissolution: Dissolve a known quantity of Nelfinavir in a suitable organic solvent, such as dichloromethane.

  • Oxidation: Cool the solution in an ice bath. Add a controlled amount (typically 1.0 to 1.2 equivalents) of the oxidizing agent (e.g., m-CPBA) portion-wise to the stirred solution. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the conversion of the starting material and to minimize over-oxidation to the corresponding sulfone.

  • Quenching: Once the reaction is complete, quench any excess oxidizing agent. For m-CPBA, this can be achieved by washing with a solution of sodium bisulfite. For hydrogen peroxide, a wash with a saturated solution of sodium thiosulfate can be used.

  • Extraction: Perform an aqueous workup to remove water-soluble byproducts. The organic layer containing the product is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound from unreacted Nelfinavir and any sulfone byproduct.

  • Characterization: The purified product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Method for this compound

A robust analytical method is essential for the quantification of this compound, either as a metabolite in biological matrices or as an impurity in pharmaceutical preparations. A high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the standard approach.

Objective: To develop an HPLC-UV/MS method for the detection and quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector

  • Mass Spectrometer (optional, for higher sensitivity and specificity)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • This compound reference standard

Methodology:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation:

    • For Pharmaceutical Preparations: Dissolve the drug substance or product in the mobile phase or a suitable solvent to a known concentration.

    • For Biological Matrices (e.g., Plasma): Perform a protein precipitation step by adding a threefold volume of cold acetonitrile to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or further concentrated and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable time (e.g., 10-15 minutes) to ensure separation from Nelfinavir and other related substances.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Detection:

    • UV/PDA: Monitor at a wavelength where Nelfinavir and its metabolites have significant absorbance (e.g., 220-260 nm).

    • MS: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the protonated molecular ion [M+H]⁺ of this compound.

  • Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Biological Activity and Signaling Pathways of Nelfinavir

Currently, there is a lack of specific data on the biological activity and the signaling pathways directly affected by this compound. The majority of research has focused on the parent drug, Nelfinavir, and its primary active metabolite, M8 (hydroxy-t-butylamide). The information presented here pertains to Nelfinavir, providing a context for the potential, yet uninvestigated, activities of its sulfoxide metabolite.

Nelfinavir has been shown to exhibit significant anticancer activity through the modulation of several key cellular signaling pathways.[8]

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Nelfinavir can induce ER stress, leading to the activation of the UPR. This can trigger apoptosis in cancer cells that are highly dependent on protein synthesis and folding machinery.[8][9]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Nelfinavir has been shown to inhibit the phosphorylation of Akt, thereby downregulating this survival pathway.[9]

  • Proteasome Inhibition: Nelfinavir can inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis.[8]

  • Autophagy Modulation: Nelfinavir's effects on autophagy are complex and can be cell-type dependent, sometimes promoting and at other times inhibiting this cellular degradation and recycling process.[8][9]

The metabolic conversion of Nelfinavir to this compound could potentially alter its interaction with these signaling pathways. Further research is warranted to elucidate the specific biological role of this metabolite.

Visualizations

Metabolic Pathway of Nelfinavir

Metabolic Pathway of Nelfinavir Nelfinavir Nelfinavir CYP3A4 CYP3A4 Nelfinavir->CYP3A4 CYP2C19 CYP2C19 Nelfinavir->CYP2C19 Nelfinavir_Sulfoxide This compound Nelfinavir->Nelfinavir_Sulfoxide Oxidation Other_Metabolites Other Minor Metabolites Nelfinavir->Other_Metabolites M8 M8 (Active Metabolite) (hydroxy-t-butylamide) CYP3A4->M8 CYP2C19->M8

Caption: Metabolic conversion of Nelfinavir.

Experimental Workflow for this compound Synthesis and Analysis

Workflow for this compound Synthesis & Analysis cluster_synthesis Synthesis cluster_analysis Analysis Start Nelfinavir Oxidation Controlled Oxidation Start->Oxidation Purification Column Chromatography Oxidation->Purification Product This compound Purification->Product Sample_Prep Sample Preparation Product->Sample_Prep HPLC HPLC Separation Sample_Prep->HPLC Detection UV/MS Detection HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Synthesis and analysis workflow.

Conclusion

This compound is a relevant molecule in the context of Nelfinavir research and development, both as a metabolite and a process impurity. While specific, published experimental protocols for its synthesis and analysis are not abundant, established chemical and analytical principles provide a clear path for its preparation and quantification. The extensive research into the biological activities of the parent drug, Nelfinavir, particularly its anticancer effects, lays the groundwork for future investigations into the potential biological role of this compound. This guide provides a consolidated resource to facilitate such research endeavors. Further studies are essential to fully characterize the pharmacological and toxicological profile of this metabolite.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Nelfinavir and its Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nelfinavir is a potent protease inhibitor widely used in the treatment of HIV infection.[1] During its metabolism, and potentially as a degradation product, Nelfinavir can be converted to various metabolites, including Nelfinavir Sulfoxide. The presence and quantity of such related substances are critical quality attributes that must be monitored to ensure the safety and efficacy of the drug product. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of Nelfinavir and its primary oxidative metabolite, this compound. The method is suitable for routine quality control of bulk drug substances, and pharmaceutical formulations, and can be adapted for use in metabolic studies.

This compound (Molecular Formula: C32H45N3O5S, Molecular Weight: 583.78) is a metabolite of Nelfinavir.[2] While some research suggests potential antiviral activity of this compound, its primary significance in a pharmaceutical context is as a process-related impurity or degradant that requires careful monitoring.[3]

Materials and Methods

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

Chemicals and Reagents:

  • Nelfinavir reference standard (≥98% purity)

  • This compound reference standard (if available) or a sample of degraded Nelfinavir known to contain the sulfoxide.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic sodium phosphate (or potassium dihydrogen phosphate)

  • Phosphoric acid or Trifluoroacetic acid (TFA) for pH adjustment

  • Water (HPLC grade)

Chromatographic Conditions:

The following chromatographic conditions are a recommended starting point for method development and validation.

ParameterRecommended Condition
Mobile Phase A 25 mM Sodium Phosphate buffer, pH adjusted to 3.4 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution See Table 1 for the gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
204060
222080
252080
266040
306040

Preparation of Solutions:

  • Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of monobasic sodium phosphate in HPLC grade water to a final concentration of 25 mM. Adjust the pH to 3.4 using diluted phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Nelfinavir reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B) to obtain a stock solution of 1000 µg/mL. Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity and accuracy studies.

  • Sample Preparation (for drug substance): Prepare a sample solution of Nelfinavir at a concentration of approximately 1000 µg/mL in the diluent.

  • Sample Preparation (for dosage forms): An appropriate number of tablets should be crushed to a fine powder. A portion of the powder equivalent to a single dose of Nelfinavir should be accurately weighed and dissolved in the diluent. The solution should be sonicated and then centrifuged or filtered to remove any undissolved excipients.

Experimental Protocols and Data Presentation

Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include the following parameters:

  • Specificity: The ability of the method to separate and quantify the analyte of interest in the presence of other components, such as impurities, degradation products, and excipients. This can be assessed by injecting a blank, a placebo sample, the Nelfinavir standard, and a sample containing this compound.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the Nelfinavir and this compound standards. The correlation coefficient (r²) should be greater than 0.99.

  • Accuracy: The accuracy of the method should be determined by recovery studies. A known amount of the standard should be added to a placebo or sample solution and the recovery should be calculated. The acceptance criteria for recovery are typically between 98% and 102%.

  • Precision: The precision of the method should be evaluated at three different concentration levels (low, medium, and high) by performing multiple injections on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for this compound should be determined to ensure the method is sensitive enough to detect and quantify low levels of this impurity.

Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a Nelfinavir sample. The sample should be subjected to stress conditions such as acid, base, oxidation, heat, and light. The stressed samples should then be analyzed to see if the degradation products are well-resolved from the main Nelfinavir peak and from each other.

Quantitative Data Summary:

The following tables summarize the expected performance of the validated method.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (for Nelfinavir) ≤ 2.0
Theoretical Plates (for Nelfinavir) ≥ 2000
Resolution (between Nelfinavir and this compound) ≥ 2.0
%RSD of peak areas (n=6) ≤ 2.0%

Table 3: Method Validation Summary

Validation ParameterNelfinavirThis compound
Linearity Range (µg/mL) 1 - 1000.1 - 10
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.095.0 - 105.0
Intra-day Precision (%RSD) < 1.0< 2.0
Inter-day Precision (%RSD) < 1.5< 2.5
LOD (µg/mL) N/A~0.03
LOQ (µg/mL) N/A~0.1

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_report Reporting prep_standard Prepare Nelfinavir & This compound Standards injection Inject Samples and Standards prep_standard->injection prep_sample Prepare Sample Solution (Drug Substance or Dosage Form) prep_sample->injection hplc_system HPLC System with C18 Column set_conditions Set Chromatographic Conditions (Gradient, Flow Rate, Temp) set_conditions->injection detection UV Detection at 220 nm injection->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration and Quantification chromatogram->integration report Generate Report with Quantitative Results integration->report

Caption: Experimental workflow for the HPLC analysis of Nelfinavir and this compound.

Nelfinavir_Metabolism Nelfinavir Nelfinavir Sulfoxide This compound Nelfinavir->Sulfoxide Oxidation CYP450 Cytochrome P450 (e.g., CYP3A4) CYP450->Nelfinavir Metabolizing Enzyme

Caption: Simplified metabolic pathway of Nelfinavir to this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the simultaneous determination of Nelfinavir and its sulfoxide metabolite. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. The use of a gradient elution allows for the effective separation of the more polar sulfoxide from the parent drug. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Nelfinavir and its related substances. Further optimization and validation may be required for specific sample matrices or regulatory requirements.

References

Application Note: Quantification of Nelfinavir and its Active Metabolite (M8) in Human Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the simultaneous quantification of the antiretroviral drug nelfinavir and its primary active metabolite, M8 (hydroxy-t-butylamide), in human plasma. This method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments in the development and clinical application of nelfinavir. The protocol outlines a straightforward sample preparation technique, optimized chromatographic conditions for effective separation, and comprehensive validation parameters, ensuring the accuracy and reliability of the results.

Introduction

Nelfinavir is a potent protease inhibitor widely used in the treatment of HIV infection. Following administration, nelfinavir is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form several metabolites. The most significant of these is the M8 metabolite, which exhibits antiretroviral activity comparable to the parent drug. Therefore, the simultaneous measurement of both nelfinavir and its M8 metabolite is essential for accurately assessing the therapeutic exposure and overall efficacy of the treatment. This document provides a detailed protocol for a validated HPLC-UV method suitable for this purpose in a research or clinical laboratory setting.

Experimental Protocols

Materials and Reagents
  • Nelfinavir and Nelfinavir M8 reference standards

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Dipotassium hydrogenophosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

  • Human plasma (drug-free)

Equipment
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Hypersil ODS, 100 x 4.6 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

Sample Preparation: Protein Precipitation
  • To 250 µL of human plasma in a microcentrifuge tube, add 500 µL of acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Vortex for 30 seconds to dissolve the analytes.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Chromatographic Conditions
  • Column: Hypersil ODS C18 (100 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and 50 mM dipotassium hydrogenophosphate buffer (pH 4.0, adjusted with orthophosphoric acid) in a ratio of 32:10:58 (v/v/v).[1][2]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm[1][2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Data Presentation

The performance of this HPLC method has been validated for its linearity, sensitivity, precision, and accuracy. The key quantitative data are summarized in the table below.

ParameterNelfinavirNelfinavir M8
Linearity Range (ng/mL) 50 - 20,00050 - 20,000
Correlation Coefficient (r²) > 0.997> 0.997
Limit of Detection (LOD) (ng/mL) 200200
Limit of Quantification (LOQ) (ng/mL) 500500
Intra-day Precision (%CV) ≤ 6%≤ 6%
Inter-day Precision (%CV) ≤ 6%≤ 6%
Recovery ~91%~90.5%

Method Validation

The described HPLC method has been rigorously validated according to international guidelines.

  • Specificity: The method demonstrated excellent specificity with no interference from endogenous plasma components at the retention times of nelfinavir and its M8 metabolite.

  • Linearity: Calibration curves were linear over the specified concentration range, with correlation coefficients consistently exceeding 0.997 for both analytes.[1][2]

  • Precision and Accuracy: The intra- and inter-day precision were found to be within acceptable limits (≤ 6% CV), and the accuracy was also within the required range.[1][2]

  • Recovery: The protein precipitation extraction method yielded high and consistent recovery for both nelfinavir (~91%) and the M8 metabolite (~90.5%).[1][2]

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma 250 µL Human Plasma add_acetonitrile Add 500 µL Acetonitrile (Protein Precipitation) plasma->add_acetonitrile vortex1 Vortex (1 min) add_acetonitrile->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 inject Inject 20 µL into HPLC vortex2->inject separation Chromatographic Separation (C18 Column, Isocratic Mobile Phase) inject->separation detection UV Detection (210 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow for the quantification of Nelfinavir and M8.

Nelfinavir_Metabolism Nelfinavir Nelfinavir M8_Metabolite M8 Metabolite (Hydroxy-t-butylamide) Nelfinavir->M8_Metabolite CYP3A4 (Major Pathway) Other_Metabolites Other Minor Metabolites Nelfinavir->Other_Metabolites CYP3A4 (Minor Pathways)

Caption: Metabolic pathway of Nelfinavir to its active M8 metabolite.

Conclusion

The HPLC-UV method described in this application note is a reliable, sensitive, and accurate approach for the simultaneous quantification of nelfinavir and its active M8 metabolite in human plasma. The simple protein precipitation sample preparation and isocratic chromatographic conditions make this method well-suited for routine therapeutic drug monitoring and for conducting pharmacokinetic studies in a research environment.

References

Application Notes and Protocols for LC-MS/MS Analysis of Nelfinavir and Nelfinavir Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelfinavir is an antiretroviral protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. Its efficacy is influenced by its metabolism, primarily to its active metabolite, Nelfinavir Sulfoxide (also known as M8 or hydroxy-tert-butylamide nelfinavir). Accurate quantification of both Nelfinavir and this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations. This document provides detailed application notes and protocols for the simultaneous analysis of Nelfinavir and this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Nelfinavir and this compound.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z (Quantifier)Product Ion (Q3) m/z (Qualifier)
Nelfinavir568.3330.2135.1[1]
This compound (M8)584.2330.2135.0[1]

Table 2: Chromatographic and Method Performance Characteristics

ParameterNelfinavirThis compound (M8)
Retention Time (typical)Analyte and metabolite are chromatographically separated.Analyte and metabolite are chromatographically separated.
Linearity Range25 to 6000 µg/L in plasma[2]25 to 3000 µg/L in plasma[2]
Lower Limit of Quantification (LLOQ)25 µg/L in plasma[2]25 µg/L in plasma[2]
Recovery~100.2%[2]~98.9%[2]

Experimental Protocols

Sample Preparation: Protein Precipitation (A rapid and simple method)

This protocol is suitable for high-throughput analysis.

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled Nelfinavir)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (A more thorough clean-up method)

This protocol provides a cleaner extract, which can be beneficial for minimizing matrix effects.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Hexane (HPLC grade)

  • 0.1 M Sodium Hydroxide

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 500 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 50 µL of 0.1 M Sodium Hydroxide to adjust the pH.

  • Add 1.0 mL of a mixture of methyl-tert-butyl ether and hexane (e.g., 1:1 v/v).

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex for 30 seconds.

  • The sample is now ready for injection.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Ramp to 90% B

    • 2.5-3.5 min: Hold at 90% B

    • 3.5-3.6 min: Return to 10% B

    • 3.6-5.0 min: Equilibrate at 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters (typical):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: Refer to Table 1.

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation supernatant->drydown reconstitute Reconstitution drydown->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification report Reporting quantification->report Nelfinavir_Metabolism Nelfinavir Nelfinavir Nelfinavir_Sulfoxide This compound (M8) (Active Metabolite) Nelfinavir->Nelfinavir_Sulfoxide Metabolism CYP_enzymes CYP450 Enzymes (e.g., CYP2C19) CYP_enzymes->Nelfinavir_Sulfoxide

References

Nelfinavir Sulfoxide Reference Standard: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nelfinavir, an antiretroviral protease inhibitor, has demonstrated significant therapeutic potential beyond its initial indication for HIV treatment, notably in oncology research. Its metabolism in vivo leads to the formation of several metabolites, including Nelfinavir Sulfoxide. As a well-characterized reference standard, this compound is a critical tool for researchers in drug development and analytical sciences. These application notes provide detailed protocols and data for the use of this compound in analytical quantification and in vitro research, facilitating the exploration of its potential biological activities and its role as a biomarker of Nelfinavir metabolism.

This compound is a known degradation product and metabolite of Nelfinavir. Its chemical name is (3S,4aS,8aS)-N-tert-butyl-2-((2R,3R)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-(phenylsulfinyl)butyl)decahydroisoquinoline-3-carboxamide. The availability of a certified reference standard is essential for accurate quantification in complex biological matrices and for investigating its pharmacological profile.

Data Presentation

The following tables summarize key quantitative data for Nelfinavir and its metabolites, derived from various research applications.

Table 1: Physicochemical and Pharmacokinetic Properties of Nelfinavir and its Major Metabolite M8

CompoundMolecular FormulaMolecular Weight ( g/mol )Protein BindingPrimary Metabolism
NelfinavirC₃₂H₄₅N₃O₄S567.79>98%CYP3A4, CYP2C19
Nelfinavir M8C₃₂H₄₅N₃O₅S583.79~98%-

Table 2: Exemplary Chromatographic Parameters for Analysis of Nelfinavir and Related Compounds

ParameterHPLC-UVLC-MS/MS
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5)Acetonitrile : Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 240 nmESI+, Multiple Reaction Monitoring (MRM)
Retention Time (Nelfinavir) ~3.16 minVaries based on gradient

Note: These are exemplary parameters and should be optimized for specific instrumentation and analytical goals. The analysis of this compound would require method development based on these starting points.

Experimental Protocols

Quantitative Analysis of this compound by HPLC-UV

This protocol provides a general framework for the quantification of this compound in a research setting, adapted from established methods for Nelfinavir.

Objective: To quantify the concentration of this compound in a non-biological matrix using a reference standard.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks, pipettes, and vials

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Methanol in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.

  • Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.

  • Calibration Standards Preparation: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Methanol (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 240 nm

    • Column Temperature: Ambient

  • Analysis: Inject the calibration standards into the HPLC system and record the peak areas.

  • Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of unknown samples by interpolating their peak areas on the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow A Prepare Mobile Phase (ACN:MeOH 60:40) D HPLC Analysis A->D B Prepare Stock Solution (1 mg/mL) C Prepare Calibration Standards (1-50 µg/mL) B->C C->D E Construct Calibration Curve D->E F Quantify Unknown Samples E->F

Caption: Workflow for quantitative analysis of this compound by HPLC.

In Vitro Cytotoxicity Assay using MTT

This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • This compound reference standard

  • Cancer cell line (e.g., PC-3 for prostate cancer)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

  • Cell Treatment: After 24 hours of incubation, replace the medium with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed Cells in 96-well plate C Treat cells for 72h A->C B Prepare this compound dilutions B->C D Add MTT solution C->D E Solubilize formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 F->G Akt_Pathway PI3K PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Nelfinavir Nelfinavir Nelfinavir->Akt UPR_Pathway Nelfinavir Nelfinavir ER_Stress ER Stress Nelfinavir->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Application Note and Protocol for Nelfinavir Sulfoxide Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols for the extraction of nelfinavir sulfoxide from human plasma, intended for researchers, scientists, and professionals in drug development. The methodologies outlined are based on established liquid-liquid extraction and protein precipitation techniques for nelfinavir and its metabolites.

Introduction

Nelfinavir is an antiretroviral protease inhibitor used in the treatment of HIV infection. Its metabolism in the body leads to the formation of several metabolites, including this compound. Accurate quantification of these metabolites in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note describes two common and effective methods for extracting this compound from plasma samples prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Two primary methods for the extraction of nelfinavir and its metabolites from plasma are detailed below: Liquid-Liquid Extraction (LLE) and Protein Precipitation.

Liquid-Liquid Extraction (LLE) Protocol

This method is based on the differential solubility of the analyte in immiscible liquid phases.

Materials:

  • Human plasma samples

  • Ethyl acetate

  • Acetonitrile (AcN)

  • Ammonium hydroxide (NH₄OH)

  • Internal Standard (e.g., Reserpine)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase)

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Spike the plasma with an appropriate internal standard (e.g., reserpine).

  • Adjust the pH of the plasma sample to approximately 10.5 by adding ammonium hydroxide.

  • Add 1 mL of an extraction solvent mixture of ethyl acetate and acetonitrile (90:10, v/v).[1][2]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the sample at a speed sufficient to separate the aqueous and organic layers (e.g., 10,000 x g for 10 minutes).

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of the mobile phase used for the LC-MS/MS analysis.[1]

  • The sample is now ready for injection into the analytical instrument.

Protein Precipitation Protocol

This method involves the removal of proteins from the plasma sample by precipitation, leaving the analyte of interest in the supernatant.

Materials:

  • Human plasma samples

  • Acetonitrile (or other suitable organic solvent)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • 0.45-µm membrane filter

Procedure:

  • Pipette 250 µL of human plasma into a microcentrifuge tube.

  • Add a precipitating agent, such as a threefold volume of cold acetonitrile.

  • Vortex the mixture for 1-2 minutes to facilitate protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Collect the supernatant by decantation.

  • Filter the supernatant through a 0.45-µm membrane filter to remove any remaining particulate matter.[3]

  • The filtrate is now ready for analysis.

Quantitative Data Summary

The following table summarizes the recovery and linearity data for nelfinavir and its M8 metabolite, which can be indicative of the expected performance for this compound extraction.

AnalyteExtraction MethodMean Recovery (%)Linearity Range (µg/mL)Minimum Quantifiable Level (µg/mL)
NelfinavirLiquid-Liquid Extraction83.0 - 92.4[2]0.0300 - 10[2]0.0500[2]
Nelfinavir M8 MetaboliteProtein Precipitation90.5[3]Up to 200.2

Visualizations

Experimental Workflow for this compound Extraction

G cluster_LLE Liquid-Liquid Extraction (LLE) cluster_PP Protein Precipitation Plasma_LLE 1. Plasma Sample (100 µL) Add_IS_pH 2. Add Internal Standard & Adjust pH to 10.5 Plasma_LLE->Add_IS_pH Add_Solvent 3. Add Ethyl Acetate: Acetonitrile (90:10) Add_IS_pH->Add_Solvent Vortex_LLE 4. Vortex Add_Solvent->Vortex_LLE Centrifuge_LLE 5. Centrifuge Vortex_LLE->Centrifuge_LLE Transfer 6. Transfer Organic Layer Centrifuge_LLE->Transfer Evaporate 7. Evaporate to Dryness Transfer->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis_LLE 9. LC-MS/MS Analysis Reconstitute->Analysis_LLE Plasma_PP 1. Plasma Sample (250 µL) Add_Precipitant 2. Add Acetonitrile Plasma_PP->Add_Precipitant Vortex_PP 3. Vortex Add_Precipitant->Vortex_PP Centrifuge_PP 4. Centrifuge Vortex_PP->Centrifuge_PP Collect_Supernatant 5. Collect Supernatant Centrifuge_PP->Collect_Supernatant Filter 6. Filter (0.45 µm) Collect_Supernatant->Filter Analysis_PP 7. HPLC/LC-MS Analysis Filter->Analysis_PP

Caption: Workflow for this compound Extraction from Plasma.

References

Application Notes: Cell-based Assays Using Nelfinavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelfinavir (NFV), an FDA-approved HIV-1 protease inhibitor, has demonstrated significant potential as an anti-cancer agent.[1][2] Its multifaceted mechanism of action, which includes the induction of endoplasmic reticulum (ER) stress, modulation of the PI3K/Akt signaling pathway, and promotion of apoptosis, makes it a compelling candidate for drug repurposing in oncology.[1][3] These application notes provide detailed protocols for key cell-based assays to investigate the cytotoxic and mechanistic effects of Nelfinavir on cancer cells.

Mechanism of Action

Nelfinavir exerts its anti-neoplastic effects through several interconnected cellular pathways. A primary mechanism is the induction of the unfolded protein response (UPR) due to ER stress.[4][5] This is characterized by the upregulation of ER stress markers such as GRP78 and CHOP.[4] Furthermore, Nelfinavir has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. The compound also induces apoptosis, or programmed cell death, and can cause cell cycle arrest, typically at the G1 phase.[2][6] In some cancer cell lines, Nelfinavir's cytotoxic effects are linked to the production of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[2]

Data Summary

The following table summarizes the effective concentrations and observed effects of Nelfinavir in various cancer cell lines as reported in the literature.

Cell LineCancer TypeNelfinavir Concentration (µM)Incubation TimeObserved EffectsReference
HeLa, CaskiCervical Cancer10, 15, 20, 2548 - 72 hoursIncreased apoptosis and cell cycle arrest.[7]
AMO-1Multiple Myeloma10, 208 - 24 hoursAltered levels of metabolites from 13C glucose.[8]
K562Chronic Myelogenous Leukemia5, 10Not SpecifiedIdentified genes involved in Nelfinavir sensitivity and resistance.[8]
WM115MelanomaNot Specified (Varying)48 hoursPromoted apoptotic cell death.[6]
WM35Melanoma15Not Specified (Varying)Induced G1 phase cell cycle arrest.[6]
PEO1Ovarian Cancer5, 10, 20, 3072 hoursIncreased expression of p27, GRP78, and CHOP.[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan.

Materials:

  • Nelfinavir

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Nelfinavir Treatment: Prepare a stock solution of Nelfinavir in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1-100 µM). Remove the medium from the wells and add 100 µL of the Nelfinavir-containing medium. Include vehicle control wells treated with the same concentration of DMSO.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Nelfinavir-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Nelfinavir at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Nelfinavir-treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with Nelfinavir and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise to 4 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_workflow Experimental Workflow for Nelfinavir Cell-Based Assays cluster_assays Assays A Cell Seeding (e.g., 96-well or 6-well plates) B Nelfinavir Treatment (Varying concentrations and time points) A->B C Incubation B->C D Assay-Specific Processing C->D Cytotoxicity Cytotoxicity Assay (MTT) D->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V) D->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) D->CellCycle E Data Acquisition F Data Analysis E->F Cytotoxicity->E Apoptosis->E CellCycle->E

Caption: General experimental workflow for assessing Nelfinavir's effects.

G cluster_pathway Simplified Nelfinavir-Induced Signaling Pathway cluster_er Endoplasmic Reticulum cluster_pi3k PI3K/Akt Pathway cluster_mito Mitochondria Nelfinavir Nelfinavir ER_Stress ER Stress Nelfinavir->ER_Stress PI3K PI3K Nelfinavir->PI3K Inhibition ROS ROS Production ↑ Nelfinavir->ROS UPR Unfolded Protein Response (UPR) (GRP78, CHOP ↑) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis CellCycleArrest Cell Cycle Arrest (G1 Phase) UPR->CellCycleArrest Akt Akt PI3K->Akt Akt->Apoptosis Inhibition ROS->Apoptosis

Caption: Nelfinavir's proposed mechanism of action in cancer cells.

References

Nelfinavir Sulfoxide in Pharmacokinetic and Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic and drug metabolism studies involving the HIV protease inhibitor Nelfinavir, with a specific focus on its metabolites, including the less characterized Nelfinavir Sulfoxide. Detailed experimental protocols and data summaries are provided to guide researchers in this area.

Nelfinavir is an antiretroviral drug primarily used in the treatment of human immunodeficiency virus (HIV) infection.[1] Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolism in the body. The biotransformation of Nelfinavir is complex, involving multiple cytochrome P450 (CYP) enzymes and resulting in several metabolites.

Nelfinavir Metabolism Overview

Nelfinavir is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The two main enzymes responsible for its metabolism are CYP3A4 and CYP2C19.[2][3] The major and most well-studied metabolite is Nelfinavir hydroxy-t-butylamide (M8), which exhibits potent antiviral activity comparable to the parent drug.[2][3][4] Other identified metabolites include 3,4-dihydroxy-nelfinavir (M1) and 3-methoxy-4-hydroxy-nelfinavir (M3), which are considered inactive.[2][4] While the formation of a sulfoxide metabolite is plausible given the chemical structure of Nelfinavir and common metabolic pathways, detailed pharmacokinetic and pharmacodynamic data for this compound are not extensively reported in publicly available literature.

The primary metabolic pathways of Nelfinavir are hydroxylation and oxidation. The formation of the active metabolite M8 is catalyzed by CYP2C19, while CYP3A4 is involved in the formation of other metabolites.[2][3][4] Nelfinavir itself is a potent inhibitor of CYP3A4, which can lead to significant drug-drug interactions when co-administered with other drugs metabolized by this enzyme.[5][6]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Nelfinavir in Human Liver Microsomes

This protocol describes the methodology to study the in vitro metabolism of Nelfinavir to its metabolites, including the potential formation of this compound, using human liver microsomes (HLMs).

Objective: To determine the kinetic parameters of Nelfinavir metabolism and identify the CYP enzymes involved.

Materials:

  • Nelfinavir

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, omeprazole for CYP2C19)

  • Acetonitrile (ACN) for quenching the reaction

  • Internal standard (IS) for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing HLMs (e.g., 0.2-0.5 mg/mL) in potassium phosphate buffer.

  • Inhibitor Pre-incubation (optional): To identify specific CYP involvement, pre-incubate the HLM master mix with specific CYP inhibitors for a defined period (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Add Nelfinavir (at various concentrations, e.g., 1-100 µM) to the HLM mix and pre-incubate for 3-5 minutes at 37°C.

  • Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of Nelfinavir and its metabolites using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the rate of metabolite formation at each Nelfinavir concentration.

  • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of each major metabolite.

  • Assess the effect of specific CYP inhibitors to identify the contribution of each enzyme to Nelfinavir metabolism.

Protocol 2: Quantitative Analysis of Nelfinavir and its Metabolites in Plasma by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Nelfinavir and its metabolites in plasma samples, which is crucial for pharmacokinetic studies.

Objective: To accurately measure the concentrations of Nelfinavir and its metabolites in plasma.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

  • Mobile phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol)

  • Nelfinavir, metabolite standards, and a suitable internal standard (IS)

  • Human plasma

  • Protein precipitation or solid-phase extraction (SPE) reagents

Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Chromatographic Separation: Use a gradient elution on a C18 column to separate Nelfinavir and its metabolites.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for Nelfinavir, its metabolites, and the internal standard.

Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of Nelfinavir and its metabolites into blank plasma.

  • Process the calibration standards and quality control (QC) samples along with the study samples.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Determine the concentrations of the analytes in the study samples from the calibration curve.

Data Presentation

The following tables summarize key quantitative data related to Nelfinavir's pharmacokinetics and metabolism.

Table 1: Pharmacokinetic Parameters of Nelfinavir and its Active Metabolite M8

ParameterNelfinavirM8 (hydroxy-t-butylamide)Reference
Time to Peak (Tmax) 2-4 hoursSimilar to Nelfinavir[7]
Protein Binding >98%Not specifiedGeneral PK profiles
Elimination Half-life (t1/2) 3.5-5 hoursSimilar to Nelfinavir[7]
Apparent Clearance (CL/F) Highly variableNot specified[7]
Metabolizing Enzyme CYP3A4, CYP2C19Primarily formed by CYP2C19[2][4]

Table 2: In Vitro Enzyme Kinetics of Nelfinavir Metabolism

MetaboliteForming EnzymeKm (µM)Vmax (pmol/min/nmol P450)Reference
M8 (hydroxy-t-butylamide) CYP2C1921.624.6[2][4]

Table 3: Inhibition of CYP Enzymes by Nelfinavir

CYP IsoformKi (µM)Type of InhibitionReference
CYP3A4 0.3-0.4Potent, non-selective[5]
CYP3A5 0.3-0.4Potent, non-selective[5]
CYP3A7 0.3-0.4Potent, non-selective[5]

Visualizations

The following diagrams illustrate the metabolic pathway of Nelfinavir and a typical experimental workflow for its in vitro metabolism study.

Nelfinavir_Metabolism NFV Nelfinavir M8 M8 (hydroxy-t-butylamide) [Active] NFV->M8 CYP2C19 Other_Metabolites Other Metabolites (e.g., M1, M3) [Inactive] NFV->Other_Metabolites CYP3A4 Sulfoxide This compound (Putative) NFV->Sulfoxide CYP-mediated (unconfirmed)

Caption: Metabolic pathway of Nelfinavir.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate NFV Nelfinavir Solution NFV->Incubate NADPH NADPH System NADPH->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Workflow for in vitro metabolism study.

Signaling Pathways and Drug Interactions

Nelfinavir's interaction with cellular pathways extends beyond its primary role as an HIV protease inhibitor. It has been investigated for its anti-cancer properties, which are attributed to its ability to induce endoplasmic reticulum (ER) stress, autophagy, and apoptosis.[8] Furthermore, Nelfinavir is a known inhibitor of P-glycoprotein (P-gp), a drug efflux pump, which can affect the intracellular concentration of itself and other co-administered drugs.[9] The role of Nelfinavir's metabolites, including the putative sulfoxide, in these off-target effects is an area for further research.

The potent inhibition of CYP3A4 by Nelfinavir is a critical consideration in clinical practice.[5][6] Co-administration of Nelfinavir with drugs that are substrates of CYP3A4 can lead to increased plasma concentrations of these drugs, potentially causing toxicity.

Drug_Interaction_Pathway NFV Nelfinavir CYP3A4 CYP3A4 Enzyme NFV->CYP3A4 Inhibits Metabolite Metabolite of Other Drug Other_Drug Co-administered Drug (CYP3A4 Substrate) Other_Drug->Metabolite Metabolized by Increased_Toxicity Increased Plasma Concentration & Potential Toxicity Other_Drug->Increased_Toxicity Leads to

Caption: Nelfinavir-mediated CYP3A4 inhibition.

Conclusion

The metabolism of Nelfinavir is a key determinant of its therapeutic efficacy and safety profile. While the formation and activity of the M8 metabolite are well-characterized, further investigation is needed to elucidate the role and quantitative contribution of other metabolites, such as this compound, to the overall pharmacology of Nelfinavir. The provided protocols and data serve as a valuable resource for researchers designing and interpreting studies on Nelfinavir's pharmacokinetics and drug metabolism.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Nelfinavir Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelfinavir, an antiretroviral protease inhibitor, undergoes extensive metabolism in vivo, leading to the formation of various metabolites. Among these are the Nelfinavir Sulfoxide diastereomers (M10 and M11), which are products of oxidation at the sulfur atom of the thiophenyl moiety. Accurate monitoring and characterization of these metabolites are crucial for comprehensive pharmacokinetic and drug metabolism studies. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry Fragmentation Pattern of this compound

The positive ion electrospray ionization (ESI) mass spectrum of this compound typically shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 584. This is consistent with the addition of an oxygen atom to the parent nelfinavir molecule (m/z 568). Collision-induced dissociation (CID) of the m/z 584 precursor ion yields a characteristic fragmentation pattern.

A key fragmentation pathway involves the cleavage of the C-S bond, leading to the formation of a prominent product ion. The multiple reaction monitoring (MRM) trace for the S-oxides of nelfinavir has been identified at m/z 584 → 251[1]. Based on the structure of nelfinavir and general fragmentation principles of similar compounds, a proposed fragmentation scheme is presented below. The fragmentation of the parent drug, nelfinavir, often results in characteristic product ions at m/z 330 and 135. It is anticipated that some of these core fragments may also be observed, albeit at different relative abundances, in the spectrum of its sulfoxide metabolite.

Table 1: Proposed MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Product Ion (m/z)Putative Fragment Identity
584.3251.1[Fragment containing the phenylsulfinyl moiety]
584.3330.2[Fragment containing the decahydroisoquinoline carboxamide moiety]
584.3135.1[Fragment of the 3-hydroxy-2-methylbenzoyl group]

Note: The m/z values are nominal masses and may vary slightly depending on the mass spectrometer's resolution and calibration. The relative abundances of these ions would need to be determined experimentally from a full product ion spectrum.

Proposed Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for the protonated this compound molecule.

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z 584 frag1 Product Ion m/z 251 precursor->frag1 Loss of C19H29N2O3 frag2 Product Ion m/z 330 precursor->frag2 Loss of C13H11O2S frag3 Product Ion m/z 135 precursor->frag3 Loss of C24H36N2O2S G cluster_workflow Analytical Workflow sample_prep Sample Preparation (Liquid-Liquid Extraction) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

References

Application Notes and Protocols: Use of Nelfinavir Sulfoxide in Antiviral Susceptibility Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelfinavir is a potent, orally bioavailable inhibitor of the human immunodeficiency virus (HIV) type 1 (HIV-1) protease, an enzyme critical for the lifecycle of the virus.[1] It has been widely prescribed as a component of highly active antiretroviral therapy (HAART).[2] Upon administration, Nelfinavir is metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C19.[3] This metabolism leads to the formation of several metabolites, with the major oxidative metabolite being Nelfinavir Sulfoxide, also known as M8.[1][3]

The M8 metabolite circulates in plasma at appreciable levels in patients undergoing Nelfinavir treatment.[1] Notably, this major metabolite retains significant antiviral activity, comparable to that of the parent drug.[1] This makes it crucial for researchers and drug development professionals to consider the activity of this compound when evaluating the overall antiviral efficacy and potential for drug resistance development.

These application notes provide a summary of the comparative antiviral activity of Nelfinavir and this compound, along with detailed protocols for conducting antiviral susceptibility assays to evaluate these and other compounds.

Mechanism of Action

Nelfinavir and its active metabolite, this compound, function as competitive inhibitors of HIV protease.[1] They bind to the active site of the enzyme, preventing it from cleaving the viral Gag-Pol polyprotein precursors. This inhibition blocks the maturation of viral particles, resulting in the production of non-infectious virions.

In addition to its primary antiviral target, Nelfinavir has been shown to exert off-target effects on host cell signaling pathways. These include the inhibition of the Akt/PKB signaling pathway and the induction of endoplasmic reticulum (ER) stress, which can contribute to its anticancer properties being investigated in clinical trials.[2]

Quantitative Data: Comparative Antiviral Activity

The in vitro antiviral activities of Nelfinavir and its major metabolite, this compound (M8), have been evaluated against different strains of HIV-1 in various cell lines. The data demonstrates that this compound exhibits antiviral potency that is remarkably similar to the parent compound.

CompoundVirus StrainCell LineEC50 (nM)
Nelfinavir HIV-1 RFCEM-SS30
This compound (M8) HIV-1 RFCEM-SS34
Nelfinavir HIV-1 IIIBMT-260
This compound (M8) HIV-1 IIIBMT-286

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Data sourced from Zhang et al., 2001.[1]

Experimental Protocols

Detailed methodologies for determining the antiviral susceptibility of compounds like Nelfinavir and this compound are provided below. The following are standard cell-based assays used to measure the efficacy of antiviral drugs.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

Materials:

  • Susceptible host cell line (e.g., CEM-SS or MT-2 cells)

  • Virus stock (e.g., HIV-1 RF or IIIB strain)

  • Complete cell culture medium

  • Test compounds (Nelfinavir, this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability dye

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Plating: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare serial dilutions of the test compounds in culture medium. It is recommended to test a wide range of concentrations to determine the EC50 accurately.

  • Infection and Treatment:

    • To the appropriate wells, add the diluted virus stock at a predetermined multiplicity of infection (MOI).

    • Immediately add the various concentrations of the test compounds to the infected wells.

    • Include control wells: cells only (no virus, no compound), cells with virus (no compound), and cells with compound (no virus) to assess cytotoxicity.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until significant cytopathic effect is observed in the virus control wells (typically 3-7 days).

  • Quantification of Cell Viability:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals using a solubilization buffer (e.g., acidified isopropanol).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay is considered the gold standard for measuring the inhibition of viral infectivity and is particularly useful for viruses that form distinct plaques.

Materials:

  • Confluent monolayer of a susceptible host cell line in 6- or 12-well plates

  • Virus stock

  • Test compounds

  • Culture medium

  • Semi-solid overlay (e.g., agarose or methylcellulose in culture medium)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Protocol:

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds. In separate tubes, mix each compound dilution with a standardized amount of virus stock and incubate for 1 hour at 37°C to allow the compound to bind to the virus or cells.

  • Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.

  • Overlay: Gently remove the inoculum and overlay the cell monolayers with the semi-solid medium containing the corresponding concentration of the test compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period sufficient for plaque formation (can range from 3 to 14 days depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay and fix the cells with the fixative solution.

    • Remove the fixative and stain the cell monolayer with crystal violet solution.

    • Gently wash the plates with water and allow them to dry.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The EC50 is the concentration that reduces the number of plaques by 50%.

Visualizations

Antiviral_Susceptibility_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Prepare Host Cell Culture Infection 4. Infect Cells and Add Compound Cell_Culture->Infection Compound_Dilution 2. Prepare Serial Dilutions of Test Compound Compound_Dilution->Infection Virus_Stock 3. Prepare Standardized Virus Stock Virus_Stock->Infection Incubation 5. Incubate Infection->Incubation Quantification 6. Quantify Viral Activity (CPE or Plaques) Incubation->Quantification Data_Processing 7. Calculate % Inhibition Quantification->Data_Processing EC50_Determination 8. Determine EC50 Data_Processing->EC50_Determination

Caption: Experimental workflow for antiviral susceptibility assays.

Nelfinavir_Signaling_Pathways cluster_hiv HIV Replication Cycle cluster_host Host Cell Pathways Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol->HIV_Protease cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Infectious_Virion Infectious Virion Assembly Mature_Proteins->Infectious_Virion Akt_Signaling Akt Signaling Pathway Cell_Survival Cell Survival & Proliferation Akt_Signaling->Cell_Survival ER_Stress Endoplasmic Reticulum (ER) Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Nelfinavir Nelfinavir / This compound Nelfinavir->HIV_Protease inhibition Nelfinavir->Akt_Signaling inhibition Nelfinavir->ER_Stress induction

Caption: Signaling pathways affected by Nelfinavir.

References

Application Notes and Protocols for Nelfinavir Sulfoxide Protein Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelfinavir, an antiretroviral protease inhibitor, undergoes extensive metabolism in the body, leading to the formation of various metabolites. The extent to which these metabolites, including potential sulfoxide derivatives, bind to plasma proteins is a critical parameter in drug development. Plasma protein binding significantly influences the pharmacokinetic and pharmacodynamic properties of a drug and its metabolites, affecting their distribution, elimination, and efficacy. Only the unbound fraction of a drug is available to interact with its target and exert a therapeutic effect.

Data Presentation: Nelfinavir and Metabolite Protein Binding

The following table summarizes the available quantitative data on the plasma protein binding of Nelfinavir and its major active metabolite, M8 (hydroxy-tert-butylamide). Data for Nelfinavir Sulfoxide should be determined experimentally using the protocol provided below.

CompoundFraction Unbound (fu) in Human Plasma (%)Major Binding ProteinsAssociation Constant (M⁻¹) for AAGAssociation Constant (M⁻¹) for HSA
Nelfinavir 0.42 ± 0.08[1]Alpha1-acid glycoprotein (AAG), Human Serum Albumin (HSA)[1]7.25 x 10⁷[1]1.11 x 10⁶[1]
Metabolite M8 0.64 ± 0.07[1]Alpha1-acid glycoprotein (AAG), Human Serum Albumin (HSA)[1]3.33 x 10⁷[1]7.92 x 10⁵[1]
This compound To be determinedTo be determinedTo be determinedTo be determined

Experimental Protocol: Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)

This protocol is adapted from established methods for determining the plasma protein binding of small molecules.[2][3]

Materials and Reagents
  • Test Compounds: Nelfinavir, Nelfinavir Metabolite M8, and this compound (as available).

  • Control Compounds:

    • Warfarin (high binding)

    • Atenolol (low binding)

  • Plasma: Pooled human plasma (or plasma from other species of interest), stored at -80°C.

  • Dialysis Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Dimethyl Sulfoxide (DMSO) of LC-MS grade.

  • Internal Standard (IS): A stable, isotopically labeled analog of the analyte or a structurally similar compound for LC-MS/MS analysis.

  • Equipment and Consumables:

    • Rapid Equilibrium Dialysis (RED) device with inserts (e.g., Thermo Scientific Pierce).

    • 96-well plates (deep-well and standard).

    • Adhesive plate seals.

    • Incubator with orbital shaker, capable of maintaining 37°C.

    • Centrifuge capable of handling 96-well plates.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_red Rapid Equilibrium Dialysis cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Data Calculation prep_cpd Prepare stock solutions of This compound and controls in DMSO spike_plasma Spike plasma with test compounds (e.g., 1-10 µM final concentration, <1% DMSO) prep_cpd->spike_plasma add_plasma Add spiked plasma to the sample chamber (red) of RED device spike_plasma->add_plasma add_buffer Add PBS buffer to the buffer chamber (white) add_plasma->add_buffer incubate Seal plate and incubate at 37°C with shaking (e.g., 4-6 hours) add_buffer->incubate sample_buffer Aliquot buffer from buffer chamber incubate->sample_buffer matrix_match Matrix-match samples: add blank plasma to buffer aliquot and PBS to plasma aliquot sample_buffer->matrix_match sample_plasma Aliquot plasma from sample chamber sample_plasma->matrix_match protein_precip Protein precipitation with cold ACN containing internal standard matrix_match->protein_precip centrifuge Centrifuge to pellet precipitated proteins protein_precip->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calc_fu Calculate Fraction Unbound (fu) and % Protein Binding lcms->calc_fu

Caption: Workflow for the this compound plasma protein binding assay.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare stock solutions of this compound and control compounds (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solutions in DMSO.

  • Spiking of Plasma:

    • Thaw human plasma at 37°C and centrifuge to remove any precipitates.

    • Spike the plasma with the working solutions of the test and control compounds to achieve the desired final concentration (e.g., 1 µM). The final concentration of DMSO in the plasma should be less than 1% to avoid protein denaturation.

    • Vortex gently to mix.

  • Equilibrium Dialysis Setup:

    • Place the RED device inserts into a 96-well base plate.

    • Add the appropriate volume of spiked plasma (e.g., 200 µL) to the sample chamber (the red-colored chamber) of each insert.

    • Add a larger volume of PBS buffer (e.g., 350 µL) to the buffer chamber of each insert.

    • Cover the 96-well plate securely with an adhesive seal.

  • Incubation:

    • Incubate the plate at 37°C on an orbital shaker (e.g., 300 rpm) for a predetermined time to reach equilibrium (typically 4-6 hours). The optimal incubation time should be determined experimentally by sampling at various time points to ensure equilibrium is reached.

  • Sample Collection and Matrix Matching:

    • After incubation, carefully remove the adhesive seal.

    • Transfer an aliquot (e.g., 50 µL) from the buffer chamber to a new 96-well plate.

    • Transfer an aliquot (e.g., 50 µL) from the plasma chamber to the same 96-well plate.

    • To ensure accurate comparison during LC-MS/MS analysis, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquots and an equal volume of PBS to the plasma aliquots.

  • Sample Preparation for LC-MS/MS Analysis:

    • Perform protein precipitation by adding a sufficient volume of cold acetonitrile (ACN) containing the internal standard (e.g., 3-4 times the sample volume) to all samples.

    • Vortex the plate to ensure thorough mixing.

    • Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of this compound, Nelfinavir, M8, and control compounds.

    • Analyze the samples to determine the peak area ratios of the analytes to the internal standard in both the buffer and plasma fractions.

Data Analysis and Calculations

The percentage of protein binding and the fraction unbound (fu) are calculated using the following formulas:

  • Fraction Unbound (fu): fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

  • Percent Protein Binding (%PB): %PB = (1 - fu) * 100

The concentrations in the buffer and plasma chambers are determined from the peak area ratios obtained from the LC-MS/MS analysis.

Signaling Pathway and Logical Relationships

The binding of a drug to plasma proteins is a key determinant of its free concentration, which in turn governs its pharmacological activity and disposition.

G cluster_drug Drug Administration cluster_plasma Systemic Circulation cluster_effects Pharmacological Effects & Disposition drug This compound (Administered Drug/Metabolite) free_drug Unbound (Free) Drug drug->free_drug bound_drug Protein-Bound Drug free_drug->bound_drug Reversible Binding target Therapeutic Target free_drug->target Pharmacological Effect metabolism Metabolism (Liver) free_drug->metabolism excretion Excretion (Kidney) free_drug->excretion bound_drug->metabolism Not readily metabolized bound_drug->excretion Not readily excreted plasma_protein Plasma Proteins (Albumin, AAG)

Caption: Relationship between protein binding and drug disposition.

Conclusion

This document provides a comprehensive protocol for determining the plasma protein binding of this compound. Accurate measurement of this parameter is essential for understanding its pharmacokinetic profile and predicting its in vivo behavior. The use of the Rapid Equilibrium Dialysis method, coupled with sensitive LC-MS/MS analysis, will yield reliable and reproducible data crucial for drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Nelfinavir Sulfoxide HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of Nelfinavir Sulfoxide.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound, a basic compound, is typically caused by one of two main factors:

  • Chemical Interactions: The primary cause is often secondary interactions between the basic amine groups on the this compound molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][2][3] This unwanted interaction provides a secondary retention mechanism that delays a portion of the analyte molecules, causing a "tail."

  • Physical or System Issues: Problems related to the HPLC system itself can also cause peak distortion. These include a void at the column inlet, excessive extra-column (dead) volume in tubing and fittings, or a blocked column frit.[1][4] Typically, physical issues will cause all peaks in the chromatogram to tail, not just the analyte of interest.

Q2: How does the mobile phase pH affect peak tailing for this compound?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[5][6][7]

  • At Mid-Range pH (approx. 4-7): Residual silanol groups on the silica surface become ionized and negatively charged (SiO⁻). Since this compound is a basic compound, it will be protonated and positively charged in this pH range. The resulting strong electrostatic attraction leads to significant peak tailing.[2][8]

  • At Low pH (< 3): Lowering the mobile phase pH to approximately 3 or below suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[2][4][9] This minimizes the secondary electrostatic interactions with the protonated this compound, resulting in a much more symmetrical peak.[2]

Q3: Can my choice of HPLC column cause peak tailing?

Absolutely. The column is a central factor in preventing peak tailing for basic compounds.

  • Column Type: Modern columns are typically made with high-purity, "Type B" silica, which has fewer metal impurities and less acidic silanol groups compared to older "Type A" silica.[9][10] Using a Type B column significantly reduces the potential for tailing.

  • End-Capping: To further reduce silanol activity, manufacturers "end-cap" the columns by chemically bonding a small silyl group (like trimethylsilyl) to the residual silanols.[11][12] Using a well end-capped or even a double end-capped column is highly recommended for analyzing basic compounds like this compound to ensure sharp, symmetrical peaks.[4][11]

  • Alternative Chemistries: For challenging separations, hybrid silica-organic particles or columns with a positive surface charge can offer superior peak shape for bases, even with simple mobile phases like 0.1% formic acid.[9][13]

Q4: What are "secondary silanol interactions" and how do they affect my analysis?

Secondary silanol interactions are unwanted polar or ionic interactions between analytes and the silica stationary phase in reversed-phase HPLC.[1][2] The primary retention mechanism in reversed-phase is hydrophobic interaction. However, basic compounds like this compound can also interact with residual, unreacted silanol groups on the silica surface.[2][8] This secondary interaction is problematic because it is often strong and slow to release, meaning some analyte molecules are held back longer than others, resulting in asymmetrical, tailing peaks.[14] This can compromise resolution, reduce accuracy in peak integration, and affect the overall reliability of the method.

Q5: How can I differentiate between a chemical problem (analyte interaction) and a physical problem (system issue)?

A simple diagnostic test can help you distinguish between the two:

  • Physical/System Problem: If there is a physical issue, such as a column void or excessive dead volume, all peaks in your chromatogram will likely exhibit tailing or broadening.[1]

  • Chemical/Analyte-Specific Problem: If the tailing is a result of secondary chemical interactions, it will primarily affect basic or highly polar analytes like this compound. If you inject a neutral, non-polar compound (like toluene) and it produces a symmetrical peak, while your this compound peak tails, the issue is almost certainly chemical in nature.

Q6: What role do mobile phase additives play in reducing peak tailing?

Mobile phase additives can be used to improve peak shape, although their use is less critical with modern, high-quality columns.[15]

  • Buffers: The most important additive is a buffer (e.g., formate, acetate, phosphate) to precisely control and maintain the mobile phase pH.[4] Increasing buffer concentration (e.g., to 25-50 mM) can also help by increasing the ionic strength of the mobile phase, which can mask some silanol interactions.[4][15]

  • Competing Bases: Historically, a small amount of a competing base, like triethylamine (TEA), was added to the mobile phase.[10] TEA, being a small basic molecule, preferentially interacts with the active silanol sites, effectively shielding them from the analyte. However, TEA can shorten column lifetime and is not MS-friendly.[10][13]

Q7: Could column overload be the cause of my peak tailing?

Yes, though severe overload more commonly causes peak fronting ("shark fin" shape), it can also lead to tailing.[1][16] Mass overload occurs when you inject too much analyte mass for the column to handle, saturating the stationary phase.[17] To test for this, simply prepare and inject a 10-fold dilution of your sample. If the peak shape improves significantly and the tailing is reduced, then mass overload was a contributing factor.[4][17]

Troubleshooting Guides and Protocols

Systematic Troubleshooting Workflow

When peak tailing is observed, a logical, step-by-step approach is the most efficient way to identify and solve the problem. The following workflow provides a guide for this process.

G start Peak Tailing Observed for this compound q1 Are all peaks in the chromatogram tailing? start->q1 phys_issue Suspect Physical / System Issue q1->phys_issue phys_path chem_issue Suspect Chemical / Analyte-Specific Issue q1->chem_issue chem_path phys_path YES check_fittings Check for leaks and improper fittings phys_issue->check_fittings check_volume Minimize extra-column volume (use shorter/narrower tubing) check_fittings->check_volume check_column Inspect column for voids. Replace guard column/frit. check_volume->check_column resolved Problem Resolved check_column->resolved chem_path NO check_ph 1. Optimize Mobile Phase pH (Run Protocol 1) chem_issue->check_ph ph_ok Is peak shape improved? check_ph->ph_ok check_col_chem 2. Evaluate Column Chemistry (Run Protocol 2) ph_ok->check_col_chem NO ph_ok->resolved YES col_ok Is peak shape improved? check_col_chem->col_ok check_overload 3. Test for Column Overload (Run Protocol 3) col_ok->check_overload NO col_ok->resolved YES overload_ok Is peak shape improved? check_overload->overload_ok overload_ok->resolved YES further_dev Further method development needed overload_ok->further_dev NO

Caption: A step-by-step workflow for diagnosing HPLC peak tailing.

Mechanism of Secondary Silanol Interaction

Understanding the chemical interaction at the heart of peak tailing for basic compounds is key to solving it. At neutral pH, ionized silanols on the column surface attract the protonated basic analyte, causing tailing.

G cluster_surface Silica Stationary Phase (at pH > 4) silanol_ionized Ionized Silanol Group (Si-O⁻) Negatively Charged silanol_neutral Neutral Silanol Group (Si-OH) analyte Protonated this compound (Analyte-NH⁺) Positively Charged interaction Strong Electrostatic Interaction (Secondary Retention) analyte->interaction interaction->silanol_ionized result Result: Delayed Elution & Peak Tailing interaction->result

Caption: Interaction of a basic analyte with an ionized silanol group.

Quantitative Data Summary

Table 1: Illustrative Effect of Mobile Phase pH on Peak Tailing

This table shows hypothetical but typical results when analyzing a basic compound like this compound at different mobile phase pH values. The USP Tailing Factor (T) is a measure of peak asymmetry; a value of 1.0 indicates a perfectly symmetrical peak, with values > 1.2 generally considered tailing.

Mobile Phase pHBuffer SystemExpected USP Tailing Factor (T)Peak Shape QualityRationale
7.020 mM Phosphate> 2.0PoorSignificant silanol ionization causes strong secondary interactions with the basic analyte.[2]
4.520 mM Acetate1.5 - 1.8ModeratePartial ionization of silanols still leads to noticeable tailing.
2.80.1% Formic Acid1.1 - 1.3GoodSilanol ionization is suppressed, minimizing secondary interactions and producing a symmetrical peak.[2][4]
Table 2: Comparison of HPLC Column Types for Basic Compounds
Column TypeKey CharacteristicsSuitability for this compound
Type A Silica (Older)High metal content, highly acidic silanols.Poor: Will likely produce significant peak tailing.[9]
Type B Silica (High Purity)Low metal content, less acidic silanols.Good: A significant improvement over Type A silica.[10]
End-Capped Type B Silica Residual silanols are chemically deactivated.Excellent: The standard choice for minimizing tailing of basic compounds.[4][11][18]
Hybrid or pH-Stable Silica Organic/inorganic hybrid particles or special bonding to withstand high pH.Excellent: Allows for analysis at high pH where the basic analyte is neutral, eliminating tailing. Also provides good peak shape at low pH.[9][17]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for this compound.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a standard stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

    • Prepare aqueous buffer solutions:

      • Buffer A (pH 7.0): 20 mM potassium phosphate buffer.

      • Buffer B (pH 2.8): 0.1% (v/v) formic acid in water.

  • Prepare Mobile Phases:

    • Mobile Phase 1 (pH 7.0): Mix Buffer A with Acetonitrile in the desired ratio (e.g., 50:50 v/v). Filter and degas.

    • Mobile Phase 2 (pH 2.8): Mix Buffer B with Acetonitrile in the same ratio (e.g., 50:50 v/v). Filter and degas.

  • Chromatographic Conditions:

    • Column: A standard end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL of a 10 µg/mL working solution.

    • Detection: UV at an appropriate wavelength.

    • Column Temperature: 30 °C.

  • Procedure:

    • Equilibrate the HPLC system with Mobile Phase 1 for at least 30 minutes.

    • Inject the this compound working solution in triplicate. Record the chromatograms.

    • Thoroughly flush the system with an intermediate solvent (e.g., 50:50 Methanol:Water).

    • Equilibrate the system with Mobile Phase 2 for at least 30 minutes.

    • Inject the this compound working solution in triplicate. Record the chromatograms.

  • Data Analysis:

    • For each condition, calculate the average USP Tailing Factor from the triplicate injections.

    • Compare the tailing factor and overall peak shape between the pH 7.0 and pH 2.8 conditions to confirm the benefit of low pH.

Protocol 2: Evaluating Column Performance and Selection

Objective: To compare the performance of an older or unknown column with a modern, high-quality end-capped column.

Methodology:

  • Select Columns:

    • Column A: The column currently in use that is producing peak tailing.

    • Column B: A new, high-quality, fully end-capped C18 column from a reputable manufacturer, specified for good performance with basic compounds.

  • Chromatographic Conditions:

    • Use the optimized low-pH mobile phase determined in Protocol 1 (e.g., 0.1% Formic Acid in Water:Acetonitrile).

    • Maintain all other chromatographic parameters (flow rate, temperature, injection volume, etc.) constant.

  • Procedure:

    • Install Column A and equilibrate the system.

    • Inject a suitable neutral compound (e.g., toluene) to verify system suitability.

    • Inject the this compound working solution in triplicate.

    • Remove Column A, install Column B, and equilibrate the system.

    • Repeat the injections of the neutral compound and the this compound working solution.

  • Data Analysis:

    • Compare the USP Tailing Factor for this compound between Column A and Column B. A significant improvement (value closer to 1.0) with Column B indicates that poor column chemistry was the primary cause of the tailing.

Protocol 3: Diagnosing and Mitigating System (Physical) Issues

Objective: To identify and resolve physical issues within the HPLC system that cause peak tailing.

Methodology:

  • Check for Overload (as a preliminary step):

    • Prepare a 1:10 dilution of the this compound working solution.

    • Inject the diluted sample. If peak shape improves dramatically, mass overload is a factor. Address this by reducing sample concentration or injection volume.[16][17]

  • Inspect for Dead Volume:

    • Power down the system. Carefully inspect all tubing and connections between the injector and the detector.

    • Ensure all fittings are correctly seated (e.g., no gaps between the ferrule and the end of the tubing).

    • Replace any unnecessarily long or wide-bore tubing with shorter, narrower-bore PEEK tubing (e.g., 0.005" ID).

  • Assess Column and Guard Column Health:

    • Remove the guard column (if installed) and re-run the analysis. If the peak shape improves, the guard column is contaminated or blocked and should be replaced.

    • If the column manufacturer allows, reverse-flush the analytical column according to their instructions to remove any particulate buildup on the inlet frit.

    • If a visible void or depression has formed at the top of the column packing material, the column is physically damaged and must be replaced.

References

Technical Support Center: Optimizing Mass Spectrometry Ionization for Nelfinavir Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mass spectrometry ionization of Nelfinavir Sulfoxide. While the major circulating metabolite of Nelfinavir is the hydroxy-t-butylamide metabolite (M8), this guide focuses specifically on the analysis of a sulfoxide derivative, which may be a less common metabolite or a degradation product. The principles and protocols outlined here are designed for researchers, scientists, and drug development professionals working with LC-MS/MS analysis of Nelfinavir and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the typical ionization behavior of Nelfinavir and its sulfoxide metabolite?

Nelfinavir and its metabolites are typically analyzed using electrospray ionization (ESI) in positive ion mode. The basic nitrogen atoms in the Nelfinavir structure are readily protonated, leading to the formation of [M+H]⁺ ions. The sulfoxide group in this compound is also expected to be protonated under typical ESI positive mode conditions.

Q2: What are the common challenges in the mass spectrometry analysis of this compound?

Common challenges include:

  • Low signal intensity: This can be due to poor ionization efficiency, ion suppression from the sample matrix, or suboptimal instrument parameters.[1]

  • In-source fragmentation: The molecule may fragment within the ion source, leading to a decreased abundance of the precursor ion and complicating quantification.

  • Matrix effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1][2][3][4][5]

  • Adduct formation: Formation of adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺) can reduce the intensity of the desired [M+H]⁺ ion.

Q3: Which ionization source settings are most critical for optimizing the signal of this compound?

The most critical ESI source parameters to optimize are:

  • Capillary (or Sprayer) Voltage: Affects the efficiency of droplet charging.

  • Cone (or Declustering) Potential: Influences the transfer of ions from the source to the mass analyzer and can induce or reduce in-source fragmentation.

  • Desolvation Gas Flow and Temperature: Crucial for efficient solvent evaporation and desolvation of the analyte ions.

  • Nebulizer Gas Pressure: Affects the size of the ESI droplets.

Q4: How does the mobile phase composition affect the ionization of this compound?

The mobile phase composition significantly impacts ESI efficiency. For positive ion mode, acidic modifiers are typically added to the mobile phase to promote protonation. Common choices include:

  • Formic acid (0.1%): A widely used additive that provides protons for ionization.

  • Ammonium formate or ammonium acetate: These act as buffers and can sometimes improve peak shape and ionization efficiency.

The organic solvent component (typically acetonitrile or methanol) also plays a role. Acetonitrile is often preferred due to its lower viscosity and better ESI performance for many compounds.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the mass spectrometry analysis of this compound.

Problem 1: Low or No Signal for this compound

Possible Cause Suggested Solution
Suboptimal Ionization Source Parameters Systematically optimize capillary voltage, cone voltage, desolvation gas flow, and temperature. Start with typical values for similar compounds and adjust one parameter at a time while monitoring the signal intensity.
Incorrect Ionization Mode Although positive mode is expected, confirm by acquiring data in negative ion mode as well.
Poor Sample Preparation/Matrix Effects Improve sample clean-up to remove interfering matrix components.[1][3][4][5] Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Dilute the sample to reduce the concentration of matrix components.
Inappropriate Mobile Phase Ensure the mobile phase contains a suitable modifier to promote ionization (e.g., 0.1% formic acid for positive mode). Evaluate the effect of using acetonitrile versus methanol as the organic solvent.
Instrument Contamination Clean the ion source components according to the manufacturer's recommendations.

Problem 2: High Background Noise or Poor Signal-to-Noise Ratio

Possible Cause Suggested Solution
Contaminated Mobile Phase or LC System Use high-purity solvents and additives. Flush the LC system thoroughly.
Matrix Effects Optimize chromatographic separation to resolve the analyte from interfering matrix components.[1]
Suboptimal Detector Settings Adjust detector gain and other detector-specific parameters.[1]

Problem 3: Inconsistent Signal Intensity or Poor Reproducibility

Possible Cause Suggested Solution
Unstable ESI Spray Check for blockages in the ESI needle. Ensure a consistent and fine spray. Optimize the nebulizer gas pressure.
Fluctuations in Ion Source Temperature Allow the instrument to stabilize before analysis. Monitor the source temperature for any fluctuations.
Variable Matrix Effects Use a stable isotope-labeled internal standard to compensate for variations in ionization efficiency.[5]

Experimental Protocol: Optimization of ESI Parameters

This protocol describes a systematic approach to optimizing the electrospray ionization source parameters for the analysis of this compound.

1. Analyte and System Preparation:

  • Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a solvent composition similar to the initial mobile phase conditions.

  • Set up the LC-MS/MS system with a suitable column and mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid).

  • Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min) to obtain a stable signal.

2. Optimization of ESI Source Parameters:

  • Initial Settings: Start with the instrument manufacturer's recommended default settings for small molecules.

  • Parameter Optimization (one at a time):

    • Capillary Voltage: While infusing the analyte, vary the capillary voltage (e.g., in 0.5 kV increments from 2.0 to 5.0 kV) and record the signal intensity of the [M+H]⁺ ion. Plot intensity versus voltage to determine the optimum value.

    • Cone Voltage (Declustering Potential): At the optimal capillary voltage, vary the cone voltage (e.g., in 5 V increments) and monitor the signal intensity of the precursor ion. High cone voltages can induce fragmentation, so find a balance that maximizes the precursor ion signal without significant fragmentation.

    • Desolvation Gas Temperature: Vary the desolvation gas temperature (e.g., in 25 °C increments) and observe the effect on signal intensity. Higher temperatures can improve desolvation but may also cause thermal degradation of the analyte.

    • Desolvation Gas Flow: Adjust the desolvation gas flow rate and find the setting that maximizes the signal.

    • Nebulizer Gas Pressure: Optimize the nebulizer gas pressure to achieve a stable and fine spray, which generally leads to better ionization efficiency.

3. Data Analysis and Finalization:

  • Compile the data for each parameter to identify the optimal settings that provide the highest and most stable signal for this compound.

  • Use these optimized parameters for subsequent LC-MS/MS analyses.

Table 1: Example of Optimized ESI Parameters for Nelfinavir Analysis (as a starting point for this compound)

ParameterTypical Value
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 - 4.5 kV
Cone Voltage20 - 40 V
Desolvation Gas Temperature350 - 450 °C
Desolvation Gas Flow600 - 800 L/hr
Nebulizer Gas Pressure30 - 50 psi

Note: These are example values and the optimal parameters will be instrument-dependent and should be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_analysis Analysis & Finalization A Prepare Nelfinavir Sulfoxide Standard C Infuse Standard into Mass Spectrometer A->C B Setup LC-MS/MS System B->C D Optimize Capillary Voltage C->D One parameter at a time E Optimize Cone Voltage D->E F Optimize Gas Temp & Flow E->F G Optimize Nebulizer Pressure F->G H Analyze Data to Determine Optimal Settings G->H I Finalize Method H->I

Caption: Experimental workflow for optimizing ESI parameters.

Troubleshooting_Flow Start Encounter Issue (e.g., Low Signal) Check_Source Check Ion Source Parameters Start->Check_Source Check_Mobile_Phase Check Mobile Phase Composition Check_Source->Check_Mobile_Phase If no improvement Resolved Issue Resolved Check_Source->Resolved If improved Check_Sample_Prep Evaluate Sample Preparation Check_Mobile_Phase->Check_Sample_Prep If no improvement Check_Mobile_Phase->Resolved If improved Check_Instrument Check Instrument Performance Check_Sample_Prep->Check_Instrument If no improvement Check_Sample_Prep->Resolved If improved Check_Instrument->Resolved If improved Contact_Support Contact Technical Support Check_Instrument->Contact_Support If no improvement

Caption: Logical troubleshooting flow for ionization issues.

References

Preventing degradation of Nelfinavir Sulfoxide during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Nelfinavir Sulfoxide (M8 metabolite) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is the major active metabolite of the HIV protease inhibitor, Nelfinavir. Accurate quantification of Nelfinavir and its sulfoxide metabolite is crucial for pharmacokinetic and therapeutic drug monitoring studies. Sulfoxides, as a chemical class, can be susceptible to degradation through oxidation or reduction, potentially leading to inaccurate measurements if samples are not handled and prepared correctly.

Q2: What are the primary degradation pathways for sulfoxides like this compound?

The primary degradation pathways for sulfoxides include:

  • Reduction: The sulfoxide can be reduced back to the corresponding sulfide. This can be initiated by certain endogenous compounds in biological matrices or by reducing agents.

  • Oxidation: The sulfoxide can be further oxidized to a sulfone. This is a risk in the presence of strong oxidizing agents.

  • pH-mediated degradation: Extreme pH conditions (highly acidic or basic) can promote the degradation of certain sulfoxides.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds.

  • Thermal degradation: High temperatures during sample processing or storage can accelerate degradation.

Q3: Are there any published studies specifically detailing the stability of this compound in biological samples?

While several analytical methods have been published for the simultaneous measurement of Nelfinavir and its M8 metabolite (this compound) in plasma, detailed stability studies with quantitative data on freeze-thaw cycles, bench-top stability, and stability in different processing solvents are not extensively available in the public domain.[1][2][3] However, the successful application of methods involving protein precipitation and liquid-liquid extraction with good recoveries suggests that the metabolite is not overtly unstable when appropriate sample handling procedures are followed.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Observed Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation during sample processing: Prolonged exposure to room temperature, light, or inappropriate pH.- Process samples on ice or at a controlled low temperature.- Protect samples from direct light by using amber vials or covering tubes with foil.- Ensure the pH of the extraction buffer is optimized. A slightly acidic to neutral pH is generally a good starting point for sulfoxide stability.
Reduction of sulfoxide to sulfide: Presence of reducing agents in the sample or reagents.- Work quickly to minimize the time the analyte is in the biological matrix before extraction.- Consider the addition of a mild antioxidant to the sample collection tubes if reduction is suspected, but this must be validated to ensure it does not interfere with the assay.
Inconsistent results between replicates Variable degradation: Inconsistent timing of sample processing steps or temperature fluctuations.- Standardize all sample preparation steps, ensuring consistent timing for each sample.- Use a temperature-controlled environment for sample processing.
Freeze-thaw degradation: Repeated freezing and thawing of samples.- Aliquot samples upon first receipt to avoid multiple freeze-thaw cycles.[4][5][6][7][8]- If samples must be re-analyzed, use a fresh aliquot.
Appearance of unknown peaks in the chromatogram Formation of degradation products: Oxidation or other chemical transformations.- Review the sample handling and preparation procedure for potential exposure to oxidizing agents, extreme pH, or high temperatures.- Use high-purity solvents and reagents to avoid contaminants that could induce degradation.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques that have been successfully used for the analysis of Nelfinavir and its M8 metabolite.

Protocol 1: Protein Precipitation

This method is rapid and has been shown to provide good recovery for Nelfinavir and its M8 metabolite.[3]

  • Sample Thawing: Thaw frozen plasma samples in a water bath at room temperature and then place them on ice.

  • Aliquoting: Vortex the thawed sample gently and transfer a 250 µL aliquot to a clean microcentrifuge tube.

  • Precipitation: Add 750 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method can provide a cleaner sample extract compared to protein precipitation.[1]

  • Sample Thawing and Aliquoting: Follow steps 1 and 2 from the Protein Precipitation protocol.

  • Buffering: Add 50 µL of a suitable buffer (e.g., pH 9.5 buffer as a starting point, though optimization may be needed) to the plasma sample.[1]

  • Addition of Internal Standard: Add the internal standard solution.

  • Extraction: Add 1 mL of an appropriate organic solvent mixture (e.g., methyl-tert-butyl ether and hexane).[1]

  • Mixing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Data Presentation

The following tables summarize key stability considerations for this compound based on general principles for sulfoxide-containing compounds.

Table 1: Summary of Potential Degradation Triggers and Prevention Strategies

Trigger Potential Effect on this compound Prevention Strategy
Elevated Temperature Increased rate of chemical degradation.Process samples on ice or at 4°C. Store samples at -80°C for long-term storage.
Light (especially UV) Photodegradation.Use amber vials or protect samples from light.
Extreme pH (Strong Acid/Base) Acid or base-catalyzed hydrolysis or rearrangement.Maintain sample and extraction solutions at a near-neutral or mildly acidic pH.
Oxidizing Agents Oxidation of the sulfoxide to a sulfone.Use high-purity solvents and avoid sources of oxidation.
Reducing Agents Reduction of the sulfoxide to the sulfide.Minimize sample processing time.
Repeated Freeze-Thaw Cycles Potential for degradation due to repeated phase transitions.Aliquot samples after the first thaw to avoid repeated cycles.[4][5][6][7][8]

Table 2: Recommended Sample Handling and Storage Conditions

Condition Recommendation Rationale
Blood Collection Collect in EDTA or heparin tubes.Standard anticoagulants for plasma preparation.
Plasma Separation Centrifuge at 2-8°C within 1 hour of collection.Minimizes enzymatic and chemical degradation in whole blood.
Short-term Storage (up to 24h) 2-8°C, protected from light.Reduces the rate of potential degradation.
Long-term Storage -80°C, protected from light.Ensures long-term stability.
Thawing Thaw at room temperature, then place on ice.A controlled thaw followed by cooling prevents prolonged exposure to room temperature.

Visualizations

DegradationPathway cluster_0 Potential Degradation of this compound Nelfinavir_Sulfide Nelfinavir Sulfide (Parent Drug Moiety) Nelfinavir_Sulfoxide This compound (Analyte of Interest) Nelfinavir_Sulfide->Nelfinavir_Sulfoxide Oxidation Nelfinavir_Sulfoxide->Nelfinavir_Sulfide Reduction Nelfinavir_Sulfone Nelfinavir Sulfone (Oxidized Product) Nelfinavir_Sulfoxide->Nelfinavir_Sulfone Further Oxidation

Caption: Potential degradation pathways of this compound.

SamplePrepWorkflow cluster_1 Recommended Sample Preparation Workflow Start Start: Frozen Plasma Sample Thaw Thaw at Room Temperature Place on Ice Start->Thaw Aliquot Aliquot for Analysis Thaw->Aliquot Extraction Perform Extraction (Protein Precipitation or LLE) - Keep Cold - Protect from Light Aliquot->Extraction Analysis Analyze Extract by LC-MS Extraction->Analysis

References

Technical Support Center: Matrix Effects in Nelfinavir Sulfoxide Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Nelfinavir Sulfoxide (M8). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioanalysis important?

This compound, also known as the M8 metabolite or hydroxy-tert-butylamide nelfinavir, is the major and pharmacologically active metabolite of the HIV protease inhibitor Nelfinavir. Accurate quantification of Nelfinavir and its M8 metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing drug-drug interactions.

Q2: What are matrix effects and how do they impact the bioanalysis of this compound?

Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound. Endogenous components such as phospholipids are common sources of matrix effects in plasma samples.

Q3: How can I assess for the presence of matrix effects in my this compound assay?

Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: A continuous infusion of a standard solution of this compound is introduced into the LC flow after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix sample. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q4: What are the common sample preparation techniques to mitigate matrix effects for this compound analysis?

Effective sample preparation is key to minimizing matrix effects by removing interfering endogenous components. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is used to precipitate plasma proteins. While effective at removing proteins, it may not remove other interfering substances like phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the aqueous biological matrix into an immiscible organic solvent based on its physicochemical properties. LLE can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): A highly selective method where this compound is retained on a solid sorbent while interfering components are washed away. The analyte is then eluted with a different solvent. SPE generally yields the cleanest extracts, significantly reducing matrix effects.

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

Yes, optimizing the chromatographic separation can help to resolve this compound from co-eluting matrix components. Strategies include:

  • Gradient Elution: Using a gradient of mobile phase solvents can improve the separation of the analyte from interfering peaks.

  • Column Chemistry: Selecting an appropriate column chemistry (e.g., C18, phenyl-hexyl) can enhance the retention and separation of this compound from matrix components.

  • Diverter Valve: A diverter valve can be used to direct the initial and final portions of the LC eluent, which may contain highly polar or non-polar interfering compounds, to waste instead of the mass spectrometer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of results Variable matrix effects between samples.- Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variability. - Improve sample cleanup using SPE or a more selective LLE protocol. - Check for lot-to-lot variability in the biological matrix.
Low signal intensity (ion suppression) Co-elution of interfering compounds (e.g., phospholipids).- Optimize chromatographic separation to resolve this compound from the suppression zone. - Implement a more rigorous sample preparation method (e.g., SPE). - Consider switching to a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects than Electrospray Ionization (ESI).
High signal intensity (ion enhancement) Co-elution of compounds that enhance the ionization of this compound.- Improve chromatographic separation. - Enhance sample cleanup to remove the source of enhancement.
Non-linear calibration curve Concentration-dependent matrix effects.- Dilute the samples to reduce the concentration of interfering matrix components. - Use matrix-matched calibrators and quality control samples.
Inconsistent internal standard response The internal standard is also affected by matrix effects, but not to the same extent as the analyte.- Use a stable isotope-labeled internal standard (SIL-IS) which has nearly identical chemical and physical properties to this compound and will be similarly affected by the matrix. - If a SIL-IS is not available, select an analog internal standard that co-elutes with the analyte.

Experimental Protocols & Data

Sample Preparation Protocols

The following table summarizes common sample preparation protocols for the analysis of Nelfinavir and its M8 metabolite from human plasma.

Method Protocol Recovery (%) Reference
Protein Precipitation To 250 µL of plasma, add a precipitating solvent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant and reconstitute in mobile phase.Nelfinavir: 91, M8: 90.5[1]
Liquid-Liquid Extraction To 500 µL of plasma buffered to pH 9.5, add an extraction solvent (e.g., a mixture of methyl-tert-butyl ether and hexane). Vortex and centrifuge. Separate the organic layer, evaporate to dryness, and reconstitute in mobile phase.Nelfinavir: 100.2, M8: 98.9[2]
Quantitative Data on Matrix Effects
Analyte Concentration Level Matrix Factor IS-Normalized Matrix Factor Precision (%CV)
RitonavirLow QC0.9921.0052.38
RitonavirHigh QC--1.90

Data is representative and based on a validated method for Ritonavir.

Visualizations

Experimental Workflow for Assessing and Mitigating Matrix Effects

MatrixEffectWorkflow Workflow for Matrix Effect Assessment and Mitigation cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies A Post-Column Infusion C C A->C Qualitative Assessment B Post-Extraction Spike D D B->D Quantitative Assessment (Matrix Factor) E Optimize Sample Preparation (PPT, LLE, SPE) C->E If Matrix Effect Detected D->E If Matrix Factor is not within acceptance criteria F Optimize Chromatography (Gradient, Column) E->F G Use Stable Isotope-Labeled Internal Standard (SIL-IS) F->G H Change Ionization Source (e.g., ESI to APCI) G->H I Method Validation H->I

Caption: A logical workflow for identifying and addressing matrix effects in bioanalysis.

Signaling Pathway of Nelfinavir Metabolism

NelfinavirMetabolism Nelfinavir Metabolism Pathway Nelfinavir Nelfinavir M8 This compound (M8) (Active Metabolite) Nelfinavir->M8 Oxidative Metabolism CYP3A4 CYP3A4 CYP3A4->Nelfinavir CYP2C19 CYP2C19 CYP2C19->Nelfinavir

Caption: The metabolic conversion of Nelfinavir to its active M8 metabolite by cytochrome P450 enzymes.

References

Technical Support Center: Nelfinavir Sulfoxide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Nelfinavir Sulfoxide in in vitro studies, with a focus on its solubility in Dimethyl Sulfoxide (DMSO).

Quantitative Data Summary

Table 1: Solubility of Nelfinavir Mesylate in DMSO

CompoundSolventSolubilityMolar Concentration (approx.)
Nelfinavir MesylateDMSO~14 mg/mL~21.1 mM
Nelfinavir MesylateDMSO100 mg/mL150.62 mM
Experimental Protocol: Determination of this compound Solubility in DMSO

This protocol outlines a method to determine the solubility of this compound in DMSO.

Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specified temperature (e.g., room temperature).

Materials:

  • This compound powder (CAS: 1041389-28-9)

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Weigh out a small, known amount of this compound (e.g., 5 mg) into a microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

    • Incubate the tube at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium. Gentle agitation during this period is recommended.

  • Separation of Undissolved Solute:

    • After incubation, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any undissolved solid.

  • Quantification of Dissolved Solute:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant in DMSO.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

    • Calculate the concentration of the original supernatant, which represents the solubility of this compound in DMSO.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a high-concentration stock solution of this compound in DMSO?

A1: To prepare a stock solution, start by adding a small amount of this compound powder to a sterile microcentrifuge tube. Add the desired volume of anhydrous DMSO. Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution, but be cautious of potential compound degradation at higher temperatures. Always visually inspect for any undissolved particles before use.

Q2: What are the recommended storage conditions for a this compound DMSO stock solution?

A2: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to compound precipitation over time. Ensure vials are tightly sealed.

Q3: I observed precipitation when I diluted my this compound stock solution in my cell culture medium. What should I do?

A3: This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Increase the dilution factor: Prepare a more dilute working stock in DMSO before adding it to the aqueous medium.

  • Pre-warm the medium: Warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.

  • Rapid mixing: Add the DMSO stock to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Reduce the final concentration: The final concentration of this compound in your assay may be above its solubility limit in the aqueous medium. Consider performing a dose-response experiment to determine the highest soluble concentration that is also effective.

  • Control the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 583.79 g/mol )

  • Anhydrous DMSO

  • Sterile, conical microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 583.79 g/mol = 0.00584 g = 5.84 mg

  • Weigh out 5.84 mg of this compound powder and add it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary.

  • Visually confirm that no particulates are present.

  • Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Treating Cells in an In Vitro Assay

Objective: To expose cultured cells to a specific concentration of this compound.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • This compound DMSO stock solution (e.g., 10 mM)

  • Sterile, pre-warmed complete cell culture medium

Procedure:

  • Prepare a working solution:

    • Determine the final desired concentration of this compound in the cell culture wells. For example, for a final concentration of 10 µM in a final volume of 1 mL per well.

    • Calculate the volume of the 10 mM stock solution needed:

      • (M1)(V1) = (M2)(V2)

      • (10,000 µM)(V1) = (10 µM)(1000 µL)

      • V1 = 1 µL

  • Prepare serial dilutions (if necessary): For a range of concentrations, prepare intermediate dilutions of the 10 mM stock in DMSO.

  • Treat the cells:

    • Aspirate the old medium from the cell culture wells.

    • Add fresh, pre-warmed complete cell culture medium to each well.

    • Add the calculated volume (e.g., 1 µL) of the this compound stock solution directly to the medium in each well. To ensure even distribution, add the DMSO dropwise while gently swirling the plate.

    • For the vehicle control wells, add the same volume of pure DMSO.

  • Incubate: Return the plate to the incubator for the desired treatment period.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh Nelfinavir Sulfoxide Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve prepare_working Prepare Working Solution (Dilute Stock in Medium) dissolve->prepare_working Use Stock prepare_cells Plate and Culture Cells prepare_cells->prepare_working treat Add Working Solution to Cells prepare_working->treat incubate Incubate for Desired Time treat->incubate

Caption: Experimental workflow for preparing this compound stock solution and treating cells.

metabolic_pathway Nelfinavir Nelfinavir CYP3A4 CYP3A4 (Major Pathway) Nelfinavir->CYP3A4 Sulfoxide This compound CYP3A4->Sulfoxide Other_Metabolites Other Metabolites CYP3A4->Other_Metabolites

Technical Support Center: Enhancing Nelfinavir Dissolution for Bioavailability Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while working to enhance the dissolution rate of Nelfinavir for bioavailability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with the oral delivery of Nelfinavir?

A1: Nelfinavir mesylate is a potent anti-HIV drug, but its therapeutic efficacy is often limited by its poor aqueous solubility.[1] This low solubility can lead to a slow dissolution rate in the gastrointestinal tract, resulting in variable and unpredictable oral bioavailability.[2][3]

Q2: What are the most common strategies to improve the dissolution rate of Nelfinavir?

A2: Several techniques have been successfully employed to enhance the dissolution rate and, consequently, the bioavailability of Nelfinavir. These include:

  • Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.[1][4] Methods like media milling and high-pressure homogenization are used to produce nanocrystals.

  • Solid Dispersions: Dispersing Nelfinavir in an amorphous form within a hydrophilic carrier can significantly improve its dissolution.[5] Spray drying is a common technique to prepare these formulations.[5]

  • Inclusion Complexes: Complexation with cyclodextrins, such as β-cyclodextrin, can enhance the aqueous solubility of Nelfinavir.[6]

  • Lipid-Based Formulations: Micellar solutions using surfactants like D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) have been shown to increase Nelfinavir's aqueous solubility.[2]

  • Polymeric Nanoparticles: Encapsulating Nelfinavir within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can provide sustained release and improve oral bioavailability.[3]

Q3: How does particle size reduction impact the bioavailability of Nelfinavir?

A3: Reducing the particle size of Nelfinavir, for instance, by creating nanocrystals, significantly increases the surface area-to-volume ratio.[7] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate. The enhanced dissolution velocity can result in a higher concentration of the drug in the gastrointestinal fluid, leading to increased absorption and improved oral bioavailability.[1][4]

Q4: What is the role of stabilizers in Nelfinavir nanosuspensions?

A4: Stabilizers, such as polymers and surfactants, are crucial in nanosuspension formulations.[8] They adsorb onto the surface of the drug nanoparticles, preventing them from aggregating or undergoing Ostwald ripening, where larger particles grow at the expense of smaller ones.[9] This stabilization ensures that the small particle size and large surface area are maintained, which is essential for the enhanced dissolution rate.[8] Common stabilizers used for Nelfinavir nanocrystals include polyvinyl alcohol (PVA) and poloxamer 407.[1][4]

Troubleshooting Guides

Issue 1: Poor dissolution enhancement with Nelfinavir nanocrystals.

Possible Cause Troubleshooting Step
Particle Aggregation Optimize the type and concentration of the stabilizer. Ensure sufficient energy input during homogenization to break up aggregates.
Crystalline Growth Select a stabilizer that effectively inhibits crystal growth. Consider freeze-drying the nanosuspension with a cryoprotectant to maintain particle size during storage.
Incorrect Stirring Speed in Dissolution Apparatus For in vitro testing, ensure the paddle speed is appropriate (e.g., 50 rpm) to create a hydrodynamic environment that allows for discrimination between formulations.[7]

Issue 2: Low drug loading or encapsulation efficiency in PLGA nanoparticles.

Possible Cause Troubleshooting Step
Drug partitioning to the external aqueous phase Optimize the solvent evaporation rate. A faster evaporation rate can sometimes trap the drug more efficiently within the nanoparticles.
High drug-to-polymer ratio Experiment with different drug-to-polymer ratios. A lower ratio may lead to higher encapsulation efficiency.
Inappropriate solvent system Ensure that Nelfinavir and PLGA are both soluble in the chosen organic solvent for the nanoprecipitation method.

Issue 3: Amorphous Nelfinavir in solid dispersion recrystallizes over time.

Possible Cause Troubleshooting Step
Hygroscopicity of the formulation Store the solid dispersion in a desiccator or with a desiccant to protect it from moisture, which can induce recrystallization.
Sub-optimal polymer selection Choose a polymer with a high glass transition temperature (Tg) that can effectively inhibit molecular mobility and prevent the drug from recrystallizing.
Insufficient drug-polymer interaction Select a polymer that can form hydrogen bonds or other interactions with Nelfinavir to stabilize the amorphous form.

Quantitative Data Summary

Table 1: Enhancement of Nelfinavir Solubility and Dissolution

Formulation TechniqueKey ParametersImprovement ObservedReference
NanocrystalsMean Particle Size: 236 ± 19.23 nm (with PVA)High dissolution velocity compared to pure drug.[1]
β-Cyclodextrin Inclusion Complex1:2 Molar Ratio (Drug:β-CD)Significant improvement in solubility and dissolution rate.[6]
Spray Dried Particles (SDNPs)Globule size < 110 nm upon reconstitutionConsiderably improved mean dissolution time.[5]
TPGS MicellesHydrodynamic Diameter: 5.6 nmAqueous solubility increased up to 80.3 mg/mL.[2]

Table 2: In Vivo Bioavailability Enhancement of Nelfinavir Formulations

FormulationAnimal ModelKey Pharmacokinetic ParametersFold Increase in Relative BioavailabilityReference
Nanocrystals (with PVA)Wistar Albino RatsIncreased Cmax and AUC0-24, Decreased TmaxSignificant increase in oral absorption[1]
Spray Dried Particles (SDNPs)-Enhanced Cmax and AUC-[5]
TPGS Micelles-Significant (p<0.01) increase in AUC0-24h1.71[2]
PLGA Nanoparticles--4.94[3]

Experimental Protocols

Protocol 1: Preparation of Nelfinavir Nanocrystals by a Combination Technique

  • Preparation of Stabilizer Solution: Dissolve polyvinyl alcohol (PVA) or poloxamer 407 in distilled water at various concentrations (e.g., 0.5% w/w).[1]

  • Drug Dispersion: Disperse Nelfinavir mesylate in the stabilizer solution.

  • Homogenization: Subject the dispersion to high-speed homogenization to create a pre-suspension.

  • Ultrasonication: Further reduce the particle size by subjecting the pre-suspension to ultrasonication.[1][4]

  • Characterization: Analyze the resulting nanocrystals for mean particle size, polydispersity index, and zeta potential using dynamic light scattering.

  • Solid-State Characterization: Perform XRD, FTIR, DSC, and SEM analysis to study the solid-state characteristics of the optimized nanocrystals.[1][4]

  • In Vitro Dissolution: Conduct in vitro dissolution studies to evaluate the release behavior of the drug from the nanocrystals.[1]

Protocol 2: Formulation of Nelfinavir-Loaded PLGA Nanoparticles by Nanoprecipitation

  • Organic Phase Preparation: Dissolve Nelfinavir mesylate and PLGA in a suitable organic solvent.[3]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as poloxamer 407.[3]

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The nanoparticles will form spontaneously.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

  • Washing and Lyophilization: Wash the nanoparticles with distilled water to remove any unentrapped drug and stabilizer. Lyophilize the nanoparticles to obtain a dry powder.

  • Characterization: Evaluate the prepared nanoparticles for particle size, surface morphology (SEM/TEM), drug entrapment efficiency, and in vitro drug release profile.[3]

Visualizations

experimental_workflow cluster_nanocrystals Nelfinavir Nanocrystal Preparation cluster_sds Nelfinavir Solid Dispersion Preparation prep_stabilizer Prepare Stabilizer Solution (PVA/Poloxamer) disperse_drug Disperse Nelfinavir in Stabilizer Solution prep_stabilizer->disperse_drug homogenize High-Speed Homogenization disperse_drug->homogenize ultrasonicate Ultrasonication homogenize->ultrasonicate characterize_nano Characterize Nanocrystals (Size, Zeta, PDI) ultrasonicate->characterize_nano dissolve_components Dissolve Nelfinavir & Polymer in Solvent spray_dry Spray Drying dissolve_components->spray_dry collect_particles Collect Solid Dispersion Particles spray_dry->collect_particles characterize_sd Characterize Particles (Amorphicity, Dissolution) collect_particles->characterize_sd logical_relationship cluster_strategies Dissolution Enhancement Strategies problem Poor Nelfinavir Aqueous Solubility nanonization Nanonization (e.g., Nanocrystals) problem->nanonization solid_dispersion Amorphous Solid Dispersions problem->solid_dispersion complexation Inclusion Complexation problem->complexation lipid_formulation Lipid-Based Formulations problem->lipid_formulation goal Enhanced Oral Bioavailability increased_surface_area Increased Surface Area nanonization->increased_surface_area increased_solubility Increased Apparent Solubility solid_dispersion->increased_solubility complexation->increased_solubility lipid_formulation->increased_solubility faster_dissolution Faster Dissolution Rate increased_surface_area->faster_dissolution increased_solubility->faster_dissolution faster_dissolution->goal

References

Navigating the Nuances of Nelfinavir Sulfoxide Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common interferences encountered during the quantification of Nelfinavir Sulfoxide. The information is designed to assist researchers in developing and executing robust bioanalytical methods for this critical metabolite of the antiretroviral drug Nelfinavir.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Nelfinavir that I should be aware of during analysis?

A1: Nelfinavir is metabolized into several oxidative metabolites. The major bioactive metabolite is Nelfinavir hydroxy-t-butylamide (M8). Additionally, two S-oxide diastereomeric metabolites, designated as M10 and M11, have been identified in human plasma. While M8 is a significant metabolite, M10 and M11 are typically found in trace amounts[1]. It is crucial to be aware of these metabolites as they can potentially interfere with the quantification of each other or the parent drug if chromatographic separation is inadequate.

Q2: What is the mass-to-charge ratio (m/z) for this compound and what MRM transition is commonly used?

A2: The protonated molecule ([M+H]⁺) for this compound (both M10 and M11) has a mass-to-charge ratio (m/z) of 584. A commonly used Multiple Reaction Monitoring (MRM) transition for the detection of these sulfoxide metabolites is m/z 584 → 251 [1].

Q3: What are the potential sources of interference in this compound quantification?

A3: Potential interferences in the quantification of this compound can be broadly categorized as:

  • Isobaric Interferences: These are compounds that have the same nominal mass as this compound. This can include other metabolites of Nelfinavir or co-administered drugs and their metabolites. For instance, the major metabolite M8 has an m/z of 584, the same as the sulfoxide metabolites[1]. Therefore, chromatographic separation is absolutely critical.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.

  • Co-administered Drugs: Nelfinavir is often administered as part of a combination antiretroviral therapy. Other drugs and their metabolites may have similar chromatographic retention times or isotopic patterns that could interfere with the analysis. Nelfinavir is a known inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A4, and is also metabolized by CYP2C19[2]. Drugs that are substrates, inhibitors, or inducers of these enzymes are often co-administered and should be evaluated for potential interference.

  • Metabolite Cross-talk: In the ion source of the mass spectrometer, some metabolites can fragment to produce ions that are identical to the precursor or product ions of the analyte of interest.

Troubleshooting Guide

Issue 1: Poor peak shape or resolution between this compound and other metabolites, particularly M8.

Cause: Inadequate chromatographic separation is the most likely cause, especially given that this compound and its isobaric metabolite M8 share the same precursor ion mass.

Solution:

  • Optimize the HPLC/UHPLC method:

    • Column Selection: Employ a high-resolution column, such as a sub-2 µm particle size C18 or a phenyl-hexyl column, to enhance separation efficiency.

    • Mobile Phase Gradient: Develop a shallow gradient elution program to maximize the separation between the closely eluting sulfoxide and hydroxylated metabolites.

    • Mobile Phase Additives: Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) and concentrations to improve peak shape and resolution.

Experimental Workflow for Method Optimization

cluster_0 Chromatography Optimization A Initial Analysis: Observe poor resolution of m/z 584 peak B Column Screening: Test C18, Phenyl-Hexyl, etc. A->B Inadequate separation C Gradient Optimization: Adjust slope and duration B->C Select best column D Mobile Phase Modification: Vary additives and pH C->D Fine-tune elution E Successful Separation: Baseline resolution of sulfoxide and M8 D->E Achieve desired resolution

Caption: Workflow for optimizing chromatographic separation.

Issue 2: Inconsistent or non-reproducible quantification results.

Cause: This issue often points to matrix effects, where endogenous components of the sample interfere with the ionization of the analyte.

Solution:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize an SPE method with a sorbent that selectively retains Nelfinavir and its metabolites while effectively removing phospholipids and other interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Optimize the LLE protocol by testing different organic solvents and pH conditions to achieve a cleaner extract.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected by ionization suppression or enhancement in the same way as the analyte. If a specific SIL-IS for the sulfoxide is unavailable, a SIL-IS for Nelfinavir can be used, but validation is critical.

  • Matrix Effect Evaluation: During method validation, perform post-extraction addition experiments to quantify the extent of ion suppression or enhancement.

Logical Relationship of Troubleshooting Matrix Effects

A Inconsistent Results B Hypothesis: Matrix Effects A->B C Solution 1: Improve Sample Cleanup (SPE/LLE) B->C D Solution 2: Use Stable Isotope-Labeled Internal Standard B->D E Validation: Post-Extraction Addition Experiment C->E D->E F Reliable Quantification E->F

Caption: Decision tree for addressing matrix effects.

Issue 3: Suspected interference from a co-administered drug.

Cause: A co-administered drug or its metabolite may be isobaric with this compound or have a similar fragmentation pattern.

Solution:

  • Review Co-administered Medications: Obtain a list of all medications the study subjects are taking.

  • Predict Potential Interferences: Research the metabolism of the co-administered drugs to identify any metabolites that could potentially interfere.

  • Specificity Testing: During method validation, analyze blank matrix samples spiked with the co-administered drugs and their major metabolites to check for any interfering peaks at the retention time of this compound.

  • Select a More Specific MRM Transition: If interference is observed, further investigate the fragmentation of this compound to identify a more unique product ion for the MRM transition.

Key Experimental Protocols

General Protocol for LC-MS/MS Analysis of this compound

This is a foundational protocol that should be optimized and validated for your specific instrumentation and application.

Parameter Recommendation
Sample Preparation Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent.
Chromatography UHPLC with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Precursor Ion (Q1): 584.3 m/z, Product Ion (Q3): 251.2 m/z
Internal Standard Ideally, ¹³C₆-Nelfinavir Sulfoxide. If unavailable, ¹³C₆-Nelfinavir can be considered with thorough validation.

Metabolic Pathway of Nelfinavir

The metabolism of Nelfinavir is complex and primarily mediated by cytochrome P450 enzymes. Understanding this pathway is crucial for anticipating potential interferences.

Nelfinavir Nelfinavir M8 M8 (Hydroxy-t-butylamide) (m/z 584) Nelfinavir->M8 CYP2C19 (Major) Sulfoxide M10/M11 (Sulfoxide) (m/z 584) Nelfinavir->Sulfoxide CYP450/FMO (Presumed) Other Other Minor Metabolites Nelfinavir->Other CYP3A4

Caption: Simplified metabolic pathway of Nelfinavir.

References

Technical Support Center: Nelfinavir Sulfoxide Liquid-Liquid Extraction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of liquid-liquid extraction (LLE) of Nelfinavir Sulfoxide. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as Nelfinavir hydroxy-t-butylamide or M8, is the major and most abundant circulating active metabolite of Nelfinavir.[1] It is formed by the hydroxylation of Nelfinavir on the t-butylamide group.[1] While Nelfinavir is a potent HIV protease inhibitor, its metabolite M8 also exhibits significant antiviral activity.[1][2]

Q2: Why is liquid-liquid extraction (LLE) a common method for this compound analysis?

Liquid-liquid extraction is a widely used sample preparation technique in pharmaceutical analysis. It is effective for separating analytes from complex matrices like plasma by partitioning the analyte of interest between two immiscible liquid phases. This process helps to remove interfering substances and concentrate the analyte before analysis by methods such as HPLC.

Q3: What are the key parameters to consider when optimizing LLE for this compound?

The optimization of LLE for this compound should focus on several critical parameters:

  • Choice of Organic Solvent: The solvent should have a high affinity for this compound while being immiscible with the aqueous sample matrix.

  • pH of the Aqueous Phase: Adjusting the pH is crucial for ensuring that this compound is in its neutral, more organo-soluble form.

  • Solvent-to-Sample Volume Ratio: This ratio impacts the extraction efficiency and concentration of the analyte.

  • Mixing Technique and Time: Proper mixing is essential to maximize the interfacial contact between the two phases and allow for efficient mass transfer.

  • Ionic Strength of the Aqueous Phase: The addition of salt can enhance the partitioning of the analyte into the organic phase.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound - Inappropriate organic solvent.- Suboptimal pH of the aqueous phase.- Insufficient mixing or extraction time.- Analyte degradation.- Select an organic solvent with a polarity that matches this compound. Consider mixtures like ethyl acetate-acetonitrile or methyl-tert-butyl ether-hexane.[1][3]- Adjust the pH of the plasma sample to be basic (e.g., pH 9.5) to neutralize this compound, thereby increasing its solubility in the organic solvent.[3]- Vortex the sample and solvent mixture for an adequate amount of time (e.g., 1-2 minutes) to ensure thorough extraction.- Nelfinavir can degrade under acidic, basic, and oxidative stress.[2] Ensure that sample handling and storage conditions minimize degradation.
Emulsion Formation - High concentration of lipids or proteins in the sample.- Vigorous shaking or vortexing.- Centrifuge the sample at a higher speed and for a longer duration to break the emulsion.- Add a small amount of a different organic solvent to alter the properties of the mixture and disrupt the emulsion.- Instead of vigorous shaking, gently rock or invert the extraction tube to mix the phases.- The addition of salt (salting out) can help to break emulsions by increasing the ionic strength of the aqueous phase.
Poor Reproducibility - Inconsistent pipetting or sample volumes.- Variations in extraction time and mixing intensity.- Temperature fluctuations during extraction.- Use calibrated pipettes and ensure consistent sample and solvent volumes.- Standardize the extraction time and mixing procedure for all samples.- Perform the extraction at a controlled room temperature.
Interference Peaks in Chromatogram - Co-extraction of endogenous plasma components.- Contamination from solvents or glassware.- Optimize the pH of the aqueous phase to selectively extract this compound.- Use high-purity HPLC-grade solvents and thoroughly clean all glassware.- Consider a back-extraction step: after the initial extraction, wash the organic phase with a clean aqueous buffer at a different pH to remove impurities.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • Spike 500 µL of plasma with the appropriate concentration of this compound standard solution.

    • Add an internal standard for quantification.

  • pH Adjustment:

    • Add a small volume of a basic buffer (e.g., 1 M sodium carbonate) to adjust the plasma pH to approximately 9.5.

  • Liquid-Liquid Extraction:

    • Add 5 mL of an organic solvent mixture (e.g., methyl-tert-butyl ether and hexane) to the plasma sample.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for HPLC analysis.

Data Presentation

Table 1: Comparison of LLE Solvent Systems for Nelfinavir Extraction
Solvent System Analyte(s) Recovery (%) Reference
Ethyl acetate-acetonitrile (90:10, v/v)Nelfinavir83.0 - 92.4[1]
Methyl-tert-butyl ether and hexaneNelfinavir and M898.9 (M8), 100.2 (Nelfinavir)[3]

Visualizations

LLE_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Start: Plasma Sample spike Spike with this compound and Internal Standard start->spike ph_adjust Adjust pH to ~9.5 spike->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Analysis reconstitute->hplc

Caption: Workflow for the liquid-liquid extraction of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Analyte Recovery cause1 Incorrect Solvent problem->cause1 cause2 Suboptimal pH problem->cause2 cause3 Emulsion problem->cause3 cause4 Degradation problem->cause4 solution1 Change Solvent/ Solvent Ratio cause1->solution1 Optimize solution2 Adjust pH (typically to basic) cause2->solution2 Optimize solution3 Centrifuge/ Add Salt cause3->solution3 Mitigate solution4 Control Temperature/ Light Exposure cause4->solution4 Prevent

Caption: Troubleshooting logic for low recovery in this compound LLE.

References

Validation & Comparative

Comparative Antiviral Potency: Nelfinavir vs. Its Major Active Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Nelfinavir, an established HIV-1 protease inhibitor, has long been a cornerstone of highly active antiretroviral therapy (HAART). Its mechanism of action involves the competitive and reversible inhibition of the HIV protease enzyme, which is crucial for the proteolytic cleavage of viral polyproteins into functional proteins necessary for producing mature, infectious virions.[1][2] This inhibition leads to the formation of immature, non-infectious viral particles.[1] Upon administration, nelfinavir is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19.[3] This metabolic process yields several oxidative metabolites, with the major one being the hydroxy-t-butylamide metabolite, also known as M8.[4] Notably, this major metabolite retains significant antiviral activity, comparable to the parent drug, which may contribute to the overall therapeutic effect of nelfinavir treatment.[3][4]

This guide provides a comparative analysis of the antiviral potency of nelfinavir and its primary active metabolite, M8, supported by experimental data to inform further research and drug development efforts.

Quantitative Comparison of Antiviral Potency

The in vitro antiviral activities of nelfinavir and its major active metabolite, M8, have been evaluated against different strains of HIV-1 in various cell lines. The following table summarizes the 50% effective concentrations (EC50), which represent the concentration of the drug required to inhibit viral replication by 50%.

CompoundVirus StrainCell LineEC50 (nM)
NelfinavirHIV-1 RFCEM-SS30
M8 (hydroxy-t-butylamide metabolite)HIV-1 RFCEM-SS34
NelfinavirHIV-1 IIIBMT-260
M8 (hydroxy-t-butylamide metabolite)HIV-1 IIIBMT-286

Data sourced from a study on the circulating metabolites of nelfinavir.[4]

The data indicates that nelfinavir and its major metabolite, M8, exhibit comparable in vitro antiviral potencies against the tested HIV-1 strains.[4] This suggests that the M8 metabolite likely contributes to the overall antiviral efficacy of nelfinavir in patients.[4]

Experimental Protocols

The following section details the methodology used to determine the antiviral activities of nelfinavir and its metabolites.

Antiviral Activity Assay

The antiviral potencies of nelfinavir and its metabolites were assessed using cell-based assays with two different HIV-1 strains and cell lines.[4]

  • Cell Lines and Virus Strains:

    • CEM-SS cells were infected with the HIV-1 RF strain.[4]

    • MT-2 cells were infected with the HIV-1 IIIB strain.[4]

  • Compound Preparation:

    • Test compounds were initially dissolved in dimethyl sulfoxide (DMSO) to a concentration of 40 mg/ml.[4]

    • These stock solutions were then diluted 1:200 in culture medium for use in the assays.[4]

  • Inhibition Measurement:

    • The inhibitory effect of each compound on HIV-1 replication was quantified using the microculture tetrazolium (MTT) dye reduction method.[4] This colorimetric assay measures the metabolic activity of the cells, which is an indicator of cell viability and, indirectly, the extent of viral cytopathic effect.

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic conversion of nelfinavir to its major active metabolite, M8, a process primarily mediated by the CYP2C19 enzyme in the liver.[3]

Nelfinavir Nelfinavir M8 Hydroxy-t-butylamide Metabolite (M8) (Active) Nelfinavir->M8 Hydroxylation CYP2C19 CYP2C19 Enzyme (Liver Microsomes) CYP2C19->Nelfinavir Catalyzes

Metabolic conversion of Nelfinavir to its active metabolite, M8.

References

A Comparative Analysis of HPLC and LC-MS/MS Methods for the Quantification of Nelfinavir's Active Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-validation of analytical methods for Nelfinavir's primary active metabolite, Nelfinavir hydroxy-t-butylamide (M8).

In the landscape of antiretroviral drug monitoring and pharmacokinetic studies, the accurate quantification of drug metabolites is as crucial as that of the parent drug. Nelfinavir, a potent HIV-1 protease inhibitor, is extensively metabolized in the body, with its major active metabolite being Nelfinavir hydroxy-t-butylamide (M8). This metabolite exhibits antiviral activity comparable to the parent compound, making its measurement essential for a complete understanding of the drug's efficacy and patient response.[1][2][3] This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Nelfinavir M8.

Method Performance: A Head-to-Head Comparison

The choice between HPLC and LC-MS/MS for the analysis of Nelfinavir M8 often depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. Below is a summary of typical performance characteristics for each method, compiled from published literature.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) >0.99>0.99
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) <15%<15%
Limit of Quantification (LOQ) 25 - 50 ng/mL0.5 - 5 ng/mL
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL
Selectivity Good, but potential for interference from co-eluting compounds.Excellent, highly selective due to mass-based detection.
Throughput Lower, with longer run times.Higher, with faster run times.

Experimental Workflows and Methodologies

The successful implementation of either HPLC or LC-MS/MS for Nelfinavir M8 quantification relies on a well-defined experimental workflow, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plasma Plasma Sample extraction Liquid-Liquid or Solid-Phase Extraction plasma->extraction reconstitution Reconstitution extraction->reconstitution hplc HPLC-UV Analysis reconstitution->hplc Injection lcms LC-MS/MS Analysis reconstitution->lcms Injection integration Peak Integration hplc->integration lcms->integration calibration Calibration Curve Construction integration->calibration quantification Concentration Quantification calibration->quantification

Fig. 1: A generalized experimental workflow for the quantification of Nelfinavir M8.
Detailed Experimental Protocols

Below are representative experimental protocols for both HPLC-UV and LC-MS/MS methods, synthesized from established methodologies for the analysis of Nelfinavir and its metabolites.

HPLC-UV Method Protocol

  • Sample Preparation:

    • To 500 µL of plasma, add an internal standard.

    • Perform a liquid-liquid extraction using a mixture of heptane and ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solution of sodium dihydrogenphosphate and acetonitrile.[4]

    • Wash the reconstituted sample twice with heptane to remove non-polar interferences.[4]

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm and 239 nm.[4]

  • Data Analysis:

    • Peak areas of Nelfinavir M8 and the internal standard are integrated.

    • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.

    • The concentration of Nelfinavir M8 in the samples is determined from the calibration curve.

LC-MS/MS Method Protocol

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject a portion of the supernatant directly into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small percentage of formic acid to aid in ionization.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Nelfinavir M8 and the internal standard. For Nelfinavir, a common transition is m/z 568.4 -> 330.0.[5] The specific transition for M8 would be determined based on its molecular weight.

  • Data Analysis:

    • Peak areas of the MRM transitions for Nelfinavir M8 and the internal standard are integrated.

    • A calibration curve is generated, and sample concentrations are calculated similarly to the HPLC method.

Logical Comparison of Methodologies

The decision to use HPLC-UV or LC-MS/MS for the analysis of Nelfinavir M8 involves a trade-off between sensitivity, selectivity, cost, and complexity.

logical_comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc_adv Advantages: - Lower cost - Simpler instrumentation - Readily available hplc_disadv Disadvantages: - Lower sensitivity - Lower selectivity - Longer run times decision Method Selection hplc_disadv->decision Limitations may influence choice lcms_adv Advantages: - High sensitivity - High selectivity - Faster analysis lcms_disadv Disadvantages: - Higher cost - More complex instrumentation - Requires specialized expertise lcms_disadv->decision Barriers to implementation decision->hplc_adv Cost-sensitive Routine monitoring decision->lcms_adv High sensitivity needed (e.g., low-dose studies) Complex matrices

References

Nelfinavir Metabolites: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Nelfinavir and its primary metabolites. Nelfinavir, a potent HIV-1 protease inhibitor, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Understanding the activity of these metabolites is crucial for a comprehensive assessment of the drug's overall efficacy and potential off-target effects. This document summarizes key experimental data, outlines methodologies, and illustrates the signaling pathways involved.

Comparative Activity of Nelfinavir and its Metabolites

Data Presentation
CompoundAntiviral Activity (Anti-HIV-1)Cytotoxic/Anti-Cancer ActivityNotes
Nelfinavir (Parent Drug) Potent HIV-1 protease inhibitor.[1]Induces cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in various cancer cell lines.Extensively studied for both its antiviral and anti-cancer properties.
M8 (Hydroxy-t-butylamide) Antiviral activity is comparable to Nelfinavir.[1][3][5]Anti-tumor activity is also comparable to Nelfinavir.The major active metabolite, formed primarily by CYP2C19.[2][4]
M1 Approximately 5- to 11-fold lower antiviral activity than Nelfinavir.[3]Not shown to be active against HIV.[2]A minor metabolite.
M3 Inactive.[4]Not reported to have significant activity.A minor metabolite.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Nelfinavir and its metabolites.

Antiviral Activity Assay

The antiviral activities of Nelfinavir and its metabolites were determined using cell-based assays with HIV-1 infected cell lines.[3]

  • Cell Lines: CEM-SS and MT-2 cell lines were utilized.[3]

  • Virus Strains: HIV-1 strains RF and IIIB were used for infection.[3]

  • Methodology: The inhibitory effects of the compounds on HIV-1 replication were quantified using the microculture tetrazolium (MTT) dye reduction method.[3]

  • Compound Preparation: Test compounds were initially dissolved in dimethyl sulfoxide (DMSO) at a concentration of 40 mg/ml and subsequently diluted 1:200 in the culture medium for the assay.[3]

Pharmacokinetic Analysis

Concentrations of Nelfinavir and its metabolites in plasma were determined using high-performance liquid chromatography (HPLC) assays coupled with ultraviolet-photodiode array, spectrofluorometric detection, or mass spectrometry.[5][6]

  • Sample Preparation: Protease inhibitors were isolated from alkaline plasma samples through either a double-step liquid-liquid extraction or a solid-liquid extraction.[5]

  • Chromatography: The dry extracts were injected onto a C18 reversed-phase column for separation.[5]

Signaling Pathways and Mechanisms of Action

Nelfinavir and its active metabolite M8 exert their anti-cancer effects through the modulation of several key cellular signaling pathways.

Unfolded Protein Response (UPR) and ER Stress

Nelfinavir is known to induce endoplasmic reticulum (ER) stress, which triggers the unfolded protein response (UPR). This can lead to apoptosis in cancer cells.

UPR_Pathway Nelfinavir Nelfinavir ER_Stress ER Stress Nelfinavir->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Nelfinavir-induced ER stress and the unfolded protein response leading to apoptosis.

Cell Cycle Arrest

Nelfinavir can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

Cell_Cycle_Arrest Nelfinavir Nelfinavir Cyclins_CDKs Cyclins & CDKs (e.g., Cyclin A, B, D3, CDK1, CDK2) Nelfinavir->Cyclins_CDKs Cell_Cycle_Progression Cell Cycle Progression Cyclins_CDKs->Cell_Cycle_Progression Antiviral_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Nelfinavir & Metabolite Solutions Treatment Treat Infected Cells with Test Compounds Compound_Prep->Treatment Cell_Culture Culture CEM-SS or MT-2 Cell Lines Infection Infect Cells with HIV-1 (RF or IIIB) Cell_Culture->Infection Infection->Treatment Incubation Incubate Treatment->Incubation MTT_Assay Perform MTT Dye Reduction Assay Incubation->MTT_Assay Data_Analysis Analyze Data & Determine IC50 MTT_Assay->Data_Analysis

References

Validation of Nelfinavir Sulfoxide as a biomarker for Nelfinavir exposure

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate assessment of drug exposure is paramount in therapeutic drug monitoring and pharmacokinetic studies. For the antiretroviral agent nelfinavir, a key component in the management of HIV infection, the quantification of its major active metabolite, nelfinavir sulfoxide (also known as M8 or nelfinavir hydroxy-t-butylamide), has been established as a reliable biomarker for systemic exposure. This guide provides a comprehensive comparison of nelfinavir and its M8 metabolite, supported by experimental data, to validate the use of M8 as a biomarker.

While other minor metabolites of nelfinavir, such as M1 and M3, have been identified, they are not considered viable biomarkers due to their significantly lower plasma concentrations and reduced antiviral activity compared to the parent drug and M8.[1] Therefore, this guide will focus on the comparison between nelfinavir and its principal active metabolite, M8. One study concluded that for routine therapeutic drug monitoring, the measurement of M8 in addition to nelfinavir may not be necessary as the total concentration of nelfinavir and M8 is not significantly influenced by variations in M8 levels alone. However, understanding the pharmacokinetics of M8 is crucial for a complete picture of nelfinavir's disposition and activity in the body.

Data Presentation: Comparative Pharmacokinetics of Nelfinavir and M8

The following tables summarize the key pharmacokinetic parameters of nelfinavir and its M8 metabolite in HIV-infected patients, providing a clear comparison of their systemic exposure.

Table 1: Plasma Pharmacokinetic Parameters of Nelfinavir and M8

ParameterNelfinavirM8 (this compound)Reference
AUC₀₋₁₂ (mg·h/L) 21.8 (5.64 - 50.8)6.60 (2.16 - 17.3)[1]
Cₘₐₓ (mg/L) 3.4 (1.2 - 7.5)0.9 (0.3 - 2.1)
Cₘᵢₙ (mg/L) 1.1 (0.2 - 3.9)0.3 (0.1 - 0.9)
Half-life (t½) (h) 5.380.44[2]
Apparent Clearance (CL/F) (L/h) 37.388.2 (derived)[2]
Apparent Volume of Distribution (V/F) (L) 30956.1 (derived)[2]
M8/Nelfinavir AUC Ratio -0.32[1]

Values are presented as mean or median (range) where available.

Table 2: In Vitro Antiviral Activity against HIV-1

CompoundEC₅₀ (nM) vs. HIV-1 RF in CEM-SS cellsEC₅₀ (nM) vs. HIV-1 IIIB in MT-2 cellsReference
Nelfinavir 30.160.2
M8 (this compound) 34.285.6
M1 (Inactive Metabolite) 151653

EC₅₀ (50% effective concentration) represents the concentration of the drug that is required for 50% inhibition of viral replication in vitro.

Experimental Protocols

Quantification of Nelfinavir and M8 in Human Plasma via HPLC-UV

This protocol outlines a common method for the simultaneous determination of nelfinavir and its M8 metabolite in human plasma using high-performance liquid chromatography with ultraviolet detection.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a centrifuge tube, add a known concentration of an internal standard.

  • Add 2.5 mL of a mixture of heptane and ethyl acetate (e.g., 4:1 v/v) as the extraction solvent.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds to dissolve the analytes.

  • The sample is now ready for injection into the HPLC system.[2]

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.5) in a gradient or isocratic elution. A typical starting point is a 40:60 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 50 µL.

3. Validation Parameters

The method should be validated for linearity, accuracy, precision, selectivity, and recovery according to standard bioanalytical method validation guidelines. The calibration curves are typically linear over a concentration range of 0.05 to 10 µg/mL for nelfinavir and 0.03 to 5.0 µg/mL for M8.

Mandatory Visualizations

cluster_metabolism Nelfinavir Metabolism Nelfinavir Nelfinavir M8 This compound (M8) (Active Metabolite) Nelfinavir->M8 CYP2C19 (Major) CYP3A4 (Minor) Other_Metabolites Other Minor Metabolites (e.g., M1, M3 - Inactive) Nelfinavir->Other_Metabolites CYP3A4

Figure 1: Metabolic pathway of Nelfinavir to its active metabolite M8.

cluster_workflow Biomarker Validation Workflow start Hypothesis: M8 is a biomarker for Nelfinavir exposure step1 Develop & Validate Bioanalytical Method (e.g., HPLC-UV) start->step1 step2 Conduct Pharmacokinetic Studies in Target Population step1->step2 step3 Measure Plasma Concentrations of Nelfinavir & M8 step2->step3 step4 Correlate M8 Levels with Nelfinavir Exposure (e.g., AUC, Cmax) step3->step4 end Conclusion: M8 is a validated biomarker step4->end step5 Assess Antiviral Activity of M8 step5->end

Figure 2: Logical workflow for the validation of M8 as a biomarker.

References

Comparative Efficacy of Nelfinavir and its Active Metabolite Against Resistant HIV Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the HIV-1 protease inhibitor nelfinavir and its principal active metabolite, M8 (hydroxy-tert-butylamide), with a focus on their efficacy against resistant viral strains. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.

Executive Summary

Nelfinavir is a potent inhibitor of the HIV-1 protease, an enzyme critical for the lifecycle of the virus.[1] In the body, nelfinavir is metabolized by cytochrome P450 enzymes, primarily CYP2C19, into several metabolites.[2] The major metabolite, M8 (hydroxy-tert-butylamide), exhibits antiviral activity comparable to the parent drug against wild-type HIV-1.[2] However, the emergence of drug-resistant HIV-1 strains, particularly those with mutations in the protease gene, presents a significant challenge to the long-term efficacy of nelfinavir. While extensive research has characterized nelfinavir's activity against these resistant variants, there is a notable lack of publicly available studies directly comparing the potency of nelfinavir and its M8 metabolite against a comprehensive panel of nelfinavir-resistant HIV-1 strains. This guide synthesizes the available data for each compound and provides the necessary context for understanding their respective roles in the face of viral resistance.

Data Presentation: Antiviral Activity

Table 1: In Vitro Antiviral Activity of Nelfinavir Against Wild-Type and Resistant HIV-1 Strains

HIV-1 StrainKey Resistance Mutation(s)Nelfinavir IC50 / Fold Change in IC50Reference
Wild-Type (e.g., NL4-3)NoneBaseline[3]
Nelfinavir-Resistant IsolateD30N~39-fold increase[4]
Nelfinavir-Resistant IsolateL90MVariable, often associated with resistance[3]

Note: The fold change in IC50 is a measure of the loss of susceptibility of the resistant strain compared to the wild-type virus.

Table 2: In Vitro Antiviral Activity of M8 (hydroxy-tert-butylamide) Against HIV-1

HIV-1 StrainKey Resistance Mutation(s)M8 IC50 / Fold Change in IC50Reference
Wild-TypeNoneComparable to Nelfinavir[2]
Nelfinavir-Resistant Strainse.g., D30N, L90MData not available in searched literature

Experimental Protocols

The following section details a representative methodology for determining the phenotypic susceptibility of HIV-1 to protease inhibitors like nelfinavir and its metabolites. This protocol is based on commonly used recombinant virus assays.

Phenotypic Drug Susceptibility Assay Using Recombinant Viruses

This assay measures the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.

1. Generation of Recombinant Viruses:

  • Viral RNA Extraction: HIV-1 RNA is extracted from the plasma of a patient with a known or suspected resistant virus.

  • Reverse Transcription and PCR: The extracted RNA is reverse-transcribed into cDNA. The region of the pol gene encoding the protease enzyme is then amplified using polymerase chain reaction (PCR).

  • Cloning: The amplified protease gene is inserted into a laboratory-derived HIV-1 vector that lacks a functional protease gene. This vector also typically contains a reporter gene, such as luciferase, to facilitate the measurement of viral replication.

  • Transfection: The resulting recombinant DNA is transfected into a suitable host cell line (e.g., HEK293T cells). These cells then produce viral particles containing the patient-derived protease.

2. Drug Susceptibility Testing:

  • Cell Culture: A target cell line permissive to HIV-1 infection (e.g., TZM-bl cells) is seeded in 96-well plates.

  • Infection: The target cells are infected with the recombinant virus in the presence of serial dilutions of the test compounds (nelfinavir and M8 metabolite). A no-drug control is included to determine maximal viral replication.

  • Incubation: The infected cells are incubated for a period that allows for a single round of viral replication (typically 48 hours).

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring the activity of the reporter gene (e.g., luciferase activity).

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration relative to the no-drug control. The IC50 value, which is the drug concentration required to inhibit 50% of viral replication, is then determined by non-linear regression analysis. The fold change in resistance is calculated by dividing the IC50 for the resistant virus by the IC50 for a wild-type reference virus.

Mandatory Visualization

HIV-1 Protease Inhibition and the Mechanism of Nelfinavir Resistance

The following diagram illustrates the mechanism of action of nelfinavir on the HIV-1 protease and how the D30N mutation confers resistance.

HIV_Protease_Inhibition cluster_virus HIV-1 Infected Cell cluster_drug Drug Action Gag_Pol Gag-Pol Polyprotein Protease_WT Wild-Type HIV-1 Protease Gag_Pol->Protease_WT Cleavage Site Protease_D30N D30N Mutant HIV-1 Protease Gag_Pol->Protease_D30N Cleavage Site Structural_Proteins Mature Structural Proteins Protease_WT->Structural_Proteins Cleavage Viral_Enzymes Mature Viral Enzymes Protease_WT->Viral_Enzymes Cleavage Virion_D30N Non-infectious/Less-fit Virion Protease_D30N->Virion_D30N Impaired Cleavage Virion_WT Infectious Virion Structural_Proteins->Virion_WT Viral_Enzymes->Virion_WT Nelfinavir Nelfinavir / M8 Metabolite Nelfinavir->Protease_WT Inhibition Nelfinavir->Protease_D30N Reduced Inhibition

Caption: Mechanism of nelfinavir action and D30N resistance.

Experimental Workflow for Phenotypic Drug Susceptibility Testing

The diagram below outlines the key steps in the experimental workflow for determining the phenotypic susceptibility of HIV-1 to protease inhibitors.

Phenotypic_Assay_Workflow start Start: Patient Plasma Sample rna_extraction 1. Viral RNA Extraction start->rna_extraction rt_pcr 2. RT-PCR Amplification of Protease Gene rna_extraction->rt_pcr cloning 3. Cloning into HIV-1 Vector rt_pcr->cloning transfection 4. Transfection of Host Cells cloning->transfection virus_production 5. Production of Recombinant Virus transfection->virus_production infection 6. Infection of Target Cells with Serial Drug Dilutions virus_production->infection incubation 7. Incubation (48h) infection->incubation quantification 8. Quantification of Viral Replication (e.g., Luciferase Assay) incubation->quantification data_analysis 9. Data Analysis (IC50 Determination) quantification->data_analysis end End: Fold-Change in Resistance data_analysis->end

Caption: Workflow for phenotypic drug susceptibility testing.

References

In Vitro vs. In Vivo Correlation of Nelfinavir and its Major Metabolite Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antiretroviral and anticancer agent nelfinavir and its primary active metabolite, M8, reveals a strong in vitro correlation that lays the groundwork for its in vivo therapeutic effects. While direct comparative in vivo efficacy studies are limited, the comparable in vitro potencies of the parent drug and its metabolite suggest a combined contribution to the overall clinical activity.

Nelfinavir, a potent HIV protease inhibitor, is also recognized for its significant anticancer properties. Following administration, nelfinavir is extensively metabolized in the liver, primarily by the cytochrome P450 isoform CYP2C19, to its major active metabolite, nelfinavir hydroxy-tert-butylamide (M8). Notably, scientific literature does not prominently feature "nelfinavir sulfoxide" as a major or pharmacologically significant metabolite. Therefore, this guide focuses on the comparative activity of nelfinavir and its well-characterized M8 metabolite.

Quantitative Comparison of In Vitro Activity

Multiple studies have demonstrated that the M8 metabolite exhibits in vitro biological activity comparable to that of the parent compound, nelfinavir. This is evident in both its antiviral and potential anticancer mechanisms of action.

CompoundAssayTarget/Cell LineActivity Metric (IC50/EC50)ResultReference
NelfinavirP-glycoprotein InhibitionCD4+ T cellsIC5010.9 µM[1]
M8P-glycoprotein InhibitionCD4+ T cellsIC5029.5 µM[1]
NelfinavirP-glycoprotein InhibitionCD8+ T cellsIC5019.3 µM[1]
M8P-glycoprotein InhibitionCD8+ T cellsIC50>48 µM[1]
NelfinavirPXR Partial AgonismCellular Transactivation AssayEC500.9 µM[2]
M8PXR Partial AgonismCellular Transactivation AssayEC507.3 µM[2]
NelfinavirPXR Competitive AntagonismCellular Transactivation AssayIC507.5 µM[2]
M8PXR Competitive AntagonismCellular Transactivation AssayIC5025.3 µM[2]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. PXR: Pregnane X Receptor.

While specific side-by-side IC50 values for antiviral or direct cytotoxic anticancer effects are not consistently reported in single studies, the consensus from multiple sources is that M8 retains potent activity.[3] It has been noted that M8 demonstrates comparable anti-tumor activity to nelfinavir.[3]

Experimental Protocols

P-glycoprotein Inhibition Assay

The inhibitory effects of nelfinavir and M8 on P-glycoprotein (P-gp) were assessed using flow cytometry. The assay measures the efflux of a fluorescent P-gp substrate from CD4+ and CD8+ T cells.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood. CD4+ and CD8+ T cells are then identified using specific antibodies.

  • Drug Incubation: Cells are incubated with varying concentrations of nelfinavir or M8.

  • Substrate Loading: A fluorescent P-gp substrate (e.g., rhodamine 123) is added to the cells.

  • Efflux Measurement: The amount of fluorescence retained within the cells is measured by flow cytometry. Inhibition of P-gp results in increased intracellular fluorescence.

  • IC50 Determination: The IC50 value is calculated as the concentration of the drug that results in a 50% inhibition of P-gp-mediated efflux.

PXR Transactivation Assay

The agonistic and antagonistic activities of nelfinavir and M8 on the Pregnane X Receptor (PXR) were determined using a cell-based reporter gene assay.

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HepG2) is co-transfected with a PXR expression vector and a reporter plasmid containing a PXR-responsive element linked to a reporter gene (e.g., luciferase).

  • Agonist Mode: Cells are treated with increasing concentrations of nelfinavir or M8 to determine their ability to activate PXR and drive reporter gene expression.

  • Antagonist Mode: Cells are treated with a known PXR agonist (e.g., rifampin) in the presence of increasing concentrations of nelfinavir or M8 to assess their ability to inhibit agonist-induced PXR activation.

  • Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • EC50/IC50 Calculation: EC50 values are calculated for agonist activity, and IC50 values are determined for antagonist activity.

In Vivo Correlation and Pharmacokinetics

In vivo, nelfinavir is orally administered and undergoes metabolism to M8. Both compounds are present in the plasma of patients. The comparable in vitro activity of M8 suggests that it significantly contributes to the overall therapeutic effect observed in vivo. Pharmacokinetic studies have shown that M8 is readily detected in the plasma of patients receiving nelfinavir.

The correlation between in vitro activity and in vivo efficacy is supported by the fact that the plasma concentrations of nelfinavir and M8 in patients are generally maintained above the concentrations required for in vitro antiviral activity.

Signaling Pathways and Mechanisms of Action

Nelfinavir and its M8 metabolite exert their therapeutic effects through multiple mechanisms. As an HIV protease inhibitor, nelfinavir blocks the cleavage of viral polyproteins, leading to the production of immature, non-infectious virions. In cancer, nelfinavir's mechanisms are more complex and involve the induction of endoplasmic reticulum (ER) stress, inhibition of the PI3K/Akt signaling pathway, and modulation of other cellular processes that lead to apoptosis and reduced proliferation.[4]

nelfinavir_mechanism cluster_hiv Antiviral Activity cluster_cancer Anticancer Activity HIV Protease HIV Protease Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Produces Gag-Pol Polyprotein Gag-Pol Polyprotein Gag-Pol Polyprotein->HIV Protease Cleavage by Immature Virions Immature Virions Gag-Pol Polyprotein->Immature Virions Results in Nelfinavir/M8 Nelfinavir/M8 Nelfinavir/M8->HIV Protease Inhibits PI3K/Akt Pathway PI3K/Akt Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Promotes ER Stress ER Stress Apoptosis Apoptosis ER Stress->Apoptosis Leads to Nelfinavir/M8_cancer Nelfinavir/M8 Nelfinavir/M8_cancer->PI3K/Akt Pathway Inhibits Nelfinavir/M8_cancer->ER Stress Induces experimental_workflow In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition, Cell Culture) Activity_Confirmation Confirmation of Biological Activity (e.g., IC50, EC50) In_Vitro_Assays->Activity_Confirmation Mechanism_Elucidation Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) Activity_Confirmation->Mechanism_Elucidation In_Vivo_Studies In Vivo Animal Models (e.g., Xenografts, Infection Models) Mechanism_Elucidation->In_Vivo_Studies Pharmacokinetics Pharmacokinetic Analysis (Absorption, Distribution, Metabolism, Excretion) In_Vivo_Studies->Pharmacokinetics Efficacy_Toxicity Efficacy and Toxicity Assessment In_Vivo_Studies->Efficacy_Toxicity Clinical_Trials Human Clinical Trials Pharmacokinetics->Clinical_Trials Efficacy_Toxicity->Clinical_Trials

References

Unveiling the Impact of a Major Metabolite on Nelfinavir Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of therapeutic drugs is paramount. When utilizing immunoassays for the quantification of the HIV protease inhibitor Nelfinavir, a critical consideration is the potential cross-reactivity with its pharmacologically active major metabolite, Nelfinavir Sulfoxide (M8). This guide provides a comparative analysis of available immunoassay data, shedding light on how the presence of this metabolite can influence assay results.

Nelfinavir undergoes significant metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP2C19, leading to the formation of this compound (M8). This metabolite is not only abundant but also retains potent antiviral activity, contributing to the overall therapeutic effect of the drug. Consequently, immunoassays that exhibit cross-reactivity with this compound may provide a more comprehensive measure of the total active drug concentration. However, for studies requiring specific quantification of the parent drug, such cross-reactivity can be a significant interference.

Immunoassay Performance: A Tale of Two Analytes

Currently, detailed public data on the cross-reactivity of various commercial Nelfinavir immunoassays with this compound is limited. However, available research points to the existence of immunoassays designed to intentionally detect both the parent drug and its active M8 metabolite.

One such assay, a competitive enzyme-linked immunosorbent assay (ELISA) referred to as "NFV TDM-ELISA," has been documented to measure the combined concentrations of Nelfinavir and this compound. Studies utilizing this assay have reported that the measured concentrations are consistently higher than those obtained using high-performance liquid chromatography (HPLC), a method that separates and quantifies the parent drug and its metabolites individually. This discrepancy underscores the significant contribution of the M8 metabolite to the total immunoreactive substances detected by this particular ELISA. For this assay, the cross-reactivity with this compound is, by design, effectively 100%.

Data Summary

ImmunoassayAnalyte(s) MeasuredCross-Reactivity with this compound (M8)Key Observation
NFV TDM-ELISA Nelfinavir + this compound (M8)100% (by design)ELISA results are higher than HPLC measurements of Nelfinavir alone, indicating detection of the M8 metabolite.
Other Commercial Immunoassays Nelfinavir (and potentially metabolites)Data not publicly available. Refer to manufacturer's package insert.Performance characteristics regarding metabolite cross-reactivity are kit-specific.

Experimental Protocols

General Principle of Immunoassay Cross-Reactivity Testing

The assessment of cross-reactivity in a competitive immunoassay involves determining the concentration of a potentially interfering substance (in this case, this compound) that produces a response equivalent to a known concentration of the target analyte (Nelfinavir).

A generalized protocol for determining percent cross-reactivity is as follows:

  • Prepare a standard curve for the target analyte (Nelfinavir) using a series of known concentrations.

  • Prepare a series of dilutions for the cross-reactant (this compound).

  • Analyze both sets of samples using the immunoassay according to the manufacturer's instructions.

  • Determine the concentration of Nelfinavir that produces a 50% inhibition of the maximum signal (IC50) from the standard curve.

  • Determine the concentration of this compound that also produces a 50% inhibition of the maximum signal.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Nelfinavir / IC50 of this compound) x 100%

High-Performance Liquid Chromatography (HPLC) for Nelfinavir and this compound Quantification

For researchers requiring the separate quantification of Nelfinavir and its metabolites, HPLC is a standard and reliable method.

A typical HPLC protocol involves:

  • Sample Preparation: Protein precipitation from plasma or serum samples using a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.

  • Chromatographic Separation: Injection of the supernatant onto a reverse-phase HPLC column (e.g., C18). A mobile phase gradient consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used to separate Nelfinavir and this compound based on their differing polarities.

  • Detection: A UV detector is commonly used to monitor the column effluent at a specific wavelength (e.g., 220 nm) to detect and quantify the separated compounds.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of a certified reference standard.

Visualizing the Concepts

To better illustrate the underlying principles, the following diagrams are provided.

cluster_0 Nelfinavir Metabolism Nelfinavir Nelfinavir CYP2C19 CYP2C19 (Liver Enzyme) Nelfinavir->CYP2C19 Metabolism Nelfinavir_Sulfoxide This compound (M8) (Active Metabolite) CYP2C19->Nelfinavir_Sulfoxide

Caption: Metabolic pathway of Nelfinavir to its active sulfoxide metabolite.

cluster_1 Immunoassay Principle: Cross-Reactivity cluster_2 High Specificity (No Cross-Reactivity) cluster_3 Cross-Reactivity Antibody Antibody (specific to Nelfinavir) Nelfinavir Nelfinavir Nelfinavir_Sulfoxide_No_Bind This compound (Does not bind) Antibody_Specific Antibody Antibody_Specific->Nelfinavir Binds Nelfinavir_Bind Nelfinavir Nelfinavir_Sulfoxide_Bind This compound (Binds) Antibody_CrossReactive Antibody Antibody_CrossReactive->Nelfinavir_Bind Binds Antibody_CrossReactive->Nelfinavir_Sulfoxide_Bind Binds

Caption: Illustration of immunoassay specificity and cross-reactivity.

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Nelfinavir Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Nelfinavir Sulfoxide, ensuring the protection of both laboratory personnel and the environment. While specific disposal regulations can vary, this document outlines the core principles and practices based on available safety data for the parent compound, Nelfinavir.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for the parent compound, Nelfinavir Mesylate, recommends the following:

Personal Protective EquipmentSpecification
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety goggles.
Skin Protection Wear impervious clothing and chemical-resistant gloves.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.

Ensure adequate ventilation in the handling area and avoid the formation of dust or aerosols. In case of a spill, prevent the substance from entering drains and waterways, as Nelfinavir and its metabolites may cause long-lasting harmful effects to aquatic life.

Step-by-Step Disposal Protocol

The disposal of this compound, like other pharmaceutical waste, is governed by stringent regulations to prevent environmental contamination. The following protocol provides a general framework; however, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines as well as local, regional, and national regulations.

  • Waste Identification and Segregation:

    • This compound waste should be segregated from general laboratory trash.

    • It is not currently listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA). However, it is crucial to determine if the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).

    • Unless otherwise specified by your EHS department, treat this compound waste as non-hazardous pharmaceutical waste.

  • Containerization:

    • Place all solid this compound waste (e.g., contaminated labware, unused powder) into a designated, leak-proof, and clearly labeled waste container.

    • The container should be made of a material compatible with the chemical.

    • For liquid waste containing this compound (e.g., solutions from experiments), use a separate, sealed, and clearly labeled container.

  • Labeling:

    • Clearly label the waste container with "this compound Waste" and include the date of accumulation.

    • If other chemicals are present in the waste, list all components.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Follow the storage conditions specified in the SDS for Nelfinavir, which typically recommend a cool, dry, and well-ventilated location.

  • Disposal:

    • Do not dispose of this compound down the drain or in regular trash.

    • Arrange for the collection and disposal of the waste through your institution's certified hazardous waste contractor.

    • The most common and recommended method for pharmaceutical waste disposal is incineration at a permitted facility.

Experimental Protocol: In Vitro HIV Protease Inhibition Assay

To provide a practical context for waste generation, the following is a detailed methodology for a common experiment involving HIV protease inhibitors like Nelfinavir and its metabolites.

Objective: To determine the inhibitory activity of this compound on HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 100 mM NaCl and 1 mM EDTA)

  • This compound (dissolved in Dimethyl Sulfoxide - DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of test concentrations.

  • In a 96-well plate, add the diluted this compound solutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the HIV-1 protease to all wells except the negative control.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at regular intervals for 30-60 minutes.

  • Calculate the rate of substrate cleavage for each concentration of this compound.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Waste Generation: All materials that have come into contact with this compound, including pipette tips, microplates, and unused solutions, must be disposed of according to the procedures outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start Start: this compound Waste Generated identify Identify Waste Type (Solid vs. Liquid) start->identify segregate Segregate from General Waste identify->segregate containerize_solid Containerize Solid Waste (Labeled, Leak-proof) segregate->containerize_solid Solid containerize_liquid Containerize Liquid Waste (Labeled, Sealed) segregate->containerize_liquid Liquid store Store in Designated Secure Area containerize_solid->store containerize_liquid->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Disposal via Certified Hazardous Waste Contractor (e.g., Incineration) contact_ehs->disposal

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility.

Personal protective equipment for handling Nelfinavir Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Nelfinavir Sulfoxide

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on available data for the closely related compound, Nelfinavir mesylate, and are intended to ensure the safe handling and disposal of the substance in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specification Purpose
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]To prevent eye contact with the solid compound or solutions.
Skin Protection Wear appropriate protective gloves (e.g., impervious butyl rubber) and clothing to prevent skin exposure.[1][2]To avoid direct skin contact. Nitrile gloves may not be suitable as some have short breakthrough times.[2]
Respiratory Protection Not required under normal use conditions with adequate ventilation.[1] In case of insufficient ventilation or when dusts are generated, wear suitable respiratory equipment.[2]To prevent inhalation of dust particles.
Emergency First-Aid Procedures

In the event of accidental exposure, immediate action is crucial. The following table outlines the recommended first-aid measures.

Exposure Type First-Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[1]
Inhalation Remove to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1]

Operational and Disposal Plans

Proper handling and disposal are critical for laboratory safety and environmental protection.

Handling and Storage

This compound should be handled in a well-ventilated area.[2] Avoid the formation of dust and aerosols.[1][3] The substance should be stored in a tightly closed container in a dry and refrigerated environment.[1]

Accidental Release Measures

In case of a spill, use personal protective equipment.[3] For solid spills, avoid generating dust. Absorb liquid spills with an inert material and collect for disposal.[2] Ensure the area is well-ventilated. Prevent the chemical from entering drains.[3]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.[4] Do not let the chemical enter the environment.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Gloves prep_setup Prepare Work Area - Ensure proper ventilation - Set up necessary equipment prep_ppe->prep_setup handle_weigh Weigh this compound - Use a chemical fume hood if available - Avoid generating dust prep_setup->handle_weigh Proceed to handling handle_dissolve Prepare Solution (if applicable) - Add compound to solvent slowly handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area - Clean all surfaces and equipment handle_dissolve->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of Waste - Collect all waste in labeled containers - Follow institutional disposal protocols cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE - Remove gloves, goggles, and lab coat cleanup_dispose->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nelfinavir Sulfoxide
Reactant of Route 2
Reactant of Route 2
Nelfinavir Sulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.